Ethyl 3-propylhexanoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-propylhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-4-7-10(8-5-2)9-11(12)13-6-3/h10H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNVKXONAXUALG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Researcher's Guide to the Elusive Ethyl 3-Propylhexanoate: Charting a Course for Discovery in the Plant Volatilome
Abstract: The vast chemical dictionary of plants includes a diverse array of volatile organic compounds (VOCs) that mediate their interactions with the environment. Among these, esters are critical contributors to the characteristic aroma of fruits and flowers. This technical guide addresses the natural occurrence of a specific branched-chain ester, Ethyl 3-propylhexanoate. Initial comprehensive database searches reveal a significant knowledge gap, with no direct reports of its identification in any plant species to date. This guide, therefore, pivots from a descriptive summary to a proactive research framework. We provide an in-depth exploration of the hypothetical biosynthesis of Ethyl 3-propylhexanoate, grounded in established pathways for related, well-documented esters. Furthermore, we present a detailed technical overview of the state-of-the-art analytical methodologies required for the discovery and characterization of such novel compounds. This document is structured to serve as a foundational resource for researchers aiming to explore the frontiers of the plant volatilome, providing the theoretical basis and practical protocols to potentially identify Ethyl 3-propylhexanoate and other unknown esters in nature.
Introduction: The Uncharted Territory of Branched-Chain Esters
The communication of a plant with its ecosystem is predominantly chemical. Volatile organic compounds (VOCs) are synthesized and emitted to attract pollinators, deter herbivores, and signal to neighboring plants.[1][2] This complex blend of molecules, collectively known as the plant volatilome, is a rich field of study, with thousands of compounds identified.[3] Esters, formed from an alcohol and an acyl-CoA, are a prominent class of VOCs responsible for the desirable fruity and floral notes in many species.[4][5]
While straight-chain esters like ethyl hexanoate are well-documented, the occurrence and function of more complex, branched-chain esters remain less understood.[5] Ethyl 3-propylhexanoate, an ester derived from ethanol and 3-propylhexanoic acid, represents this underexplored chemical space. Its branched structure suggests a unique biosynthetic origin and potentially novel ecological functions. The absence of its documentation in current literature presents not a null finding, but a scientific opportunity. This guide provides the necessary framework to embark on its discovery.
A Proxy: Natural Occurrence of Structurally Related Esters
To build a foundation for our investigation, we can examine the natural distribution of structurally similar, well-documented esters. Ethyl hexanoate and propyl hexanoate are two such compounds that are widely found in the plant kingdom and contribute significantly to the aroma profiles of various fruits. Their prevalence suggests that the fundamental enzymatic machinery required for medium-chain ester synthesis is widespread.
| Compound | Common Name | Aroma Profile | Documented Natural Sources | Citations |
| Ethyl Hexanoate | Ethyl Caproate | Fruity, pineapple, banana, waxy, green | Apple, Pineapple, Strawberry, Banana, Apricot, Guava, Kiwi, Cheeses, Wine, various fruit brandies | [6][7][8] |
| Propyl Hexanoate | Propyl Caproate | Blackberry, pineapple, cheesy, wine-like | Apple juice, Papaya, Passion fruit, Grapes, various cheeses | [9] |
This table illustrates that the C6 acyl moiety (hexanoyl) and short-chain alcohols (ethanol, propanol) are common substrates for ester biosynthesis in a diverse range of plant families. This provides a strong rationale for hypothesizing the existence of enzymes capable of utilizing structurally similar, albeit more complex, branched-chain acyl-CoAs.
Hypothetical Biosynthesis of Ethyl 3-Propylhexanoate
The formation of Ethyl 3-propylhexanoate requires the convergence of two distinct biosynthetic pathways: one supplying the ethanol moiety and the other providing the branched-chain acyl-CoA, 3-propylhexanoyl-CoA. The final step is a condensation reaction catalyzed by an Alcohol Acyltransferase (AAT).
Precursor Biosynthesis
-
Ethanol Moiety: Ethanol is a common plant metabolite, primarily produced via the glycolysis pathway, which converts glucose to pyruvate. Under certain conditions, pyruvate is decarboxylated to acetaldehyde, which is then reduced to ethanol by alcohol dehydrogenase.
-
3-Propylhexanoyl-CoA Moiety: The biosynthesis of the branched-chain acid is the more speculative and novel aspect. Unlike straight-chain fatty acids derived from acetyl-CoA, branched-chain acids often originate from the catabolism of branched-chain amino acids (e.g., isoleucine, leucine, valine).[10][11] However, the specific structure of 3-propylhexanoic acid suggests a potential pathway involving the extension of a butyryl-CoA or valeryl-CoA primer with subsequent modifications, or a variation of the fatty acid synthesis (FAS) pathway that incorporates alternative extender units. The de novo synthesis of branched-chain α-ketoacids, which are direct precursors to both branched-chain amino acids and their corresponding acyl-CoAs, has been shown to be critical for the formation of branched-chain esters in fruits like apples.[11]
Esterification
The final and crucial step is the esterification reaction. This is catalyzed by an Alcohol Acyltransferase (AAT) , a class of enzymes belonging to the BAHD superfamily.[12] These enzymes facilitate the transfer of an acyl group from a Coenzyme A (CoA) thioester to an alcohol substrate.[13]
3-propylhexanoyl-CoA + Ethanol ---(AAT)--> Ethyl 3-propylhexanoate + CoA-SH
The specificity of AAT enzymes is a key determinant of a plant's final ester profile. AATs exhibit promiscuity, meaning they can often accept a range of alcohol and acyl-CoA substrates.[14] However, they typically show distinct preferences. For instance, studies on strawberry AATs show a higher affinity for longer-chain alcohols and acyl-CoAs, with heptanol and hexanoyl-CoA being preferred substrates in some cultivars.[13] The discovery of Ethyl 3-propylhexanoate would imply the existence of an AAT capable of efficiently binding the sterically hindered 3-propylhexanoyl-CoA.
A Protocol for Discovery: Analytical Methodologies
The identification of novel, low-abundance volatiles like Ethyl 3-propylhexanoate requires highly sensitive and robust analytical techniques.[15] Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard for this purpose.[16][17]
Volatile Collection: Capturing the Chemical Message
The first critical step is the efficient extraction and concentration of VOCs from the plant tissue. The choice of method depends on the nature of the sample and the research question.[18]
-
Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free, highly sensitive method ideal for screening novel compounds. A fused-silica fiber coated with a sorbent material is exposed to the headspace (the air containing volatiles) above the plant sample. The volatiles adsorb to the fiber and are then thermally desorbed directly into the GC inlet.[16][17] This technique is minimally invasive and provides a profile of the emitted volatiles.
-
Dynamic Headspace Sampling (Purge-and-Trap): For capturing a wider range of volatiles over time, a purified gas is passed over the plant material, and the entrained volatiles are collected on an adsorbent trap. The trap is then heated to release the compounds for GC-MS analysis. This method is excellent for quantitative analysis and capturing transient emissions.
-
Solvent Extraction: This method involves macerating the plant tissue in an organic solvent to extract the volatiles. While effective for capturing less volatile or internal compounds, it can introduce artifacts and does not distinguish between stored and emitted compounds.
Analysis: Separation and Identification with GC-MS
Once collected, the volatile sample is introduced into the GC-MS system.
-
Gas Chromatography (GC): The sample is vaporized and carried by an inert gas through a long, thin capillary column. The column's inner surface is coated with a stationary phase. Compounds separate based on their volatility and affinity for the stationary phase, with different compounds eluting from the column at characteristic retention times.
-
Mass Spectrometry (MS): As compounds exit the GC column, they enter the mass spectrometer. Here, they are ionized (typically by electron impact), causing them to fragment into a predictable pattern of smaller, charged ions. The mass spectrometer separates these fragments based on their mass-to-charge ratio, producing a unique mass spectrum for each compound, which acts as a chemical fingerprint.
Identification of a novel compound like Ethyl 3-propylhexanoate would involve comparing its retention time and mass spectrum against spectral libraries (e.g., NIST, Wiley) and, for definitive confirmation, against a synthesized chemical standard.
Experimental Protocol: A Step-by-Step Workflow for Volatile Analysis
-
Sample Preparation: Collect fresh plant material (e.g., 1-5 grams of flower petals, fruit peel, or leaf tissue) and place it in a sealed headspace vial (e.g., 20 mL). If desired, an internal standard can be added for quantification.
-
Volatile Trapping (HS-SPME):
-
Incubate the sealed vial at a controlled temperature (e.g., 40°C) for a set time (e.g., 15 minutes) to allow volatiles to equilibrate in the headspace.
-
Expose a pre-conditioned SPME fiber (e.g., with a DVB/CAR/PDMS coating) to the headspace for a defined extraction time (e.g., 30 minutes).
-
-
GC-MS Analysis:
-
Immediately insert the SPME fiber into the heated GC inlet (e.g., 250°C) for thermal desorption (e.g., 5 minutes).
-
Separate the compounds on a suitable capillary column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm). Use a temperature program to elute compounds across a range of volatilities (e.g., start at 40°C, hold for 2 min, then ramp at 5°C/min to 280°C).
-
The carrier gas is typically Helium at a constant flow rate.
-
-
Data Analysis:
-
Acquire mass spectra over a range (e.g., m/z 40-450).
-
Deconvolute the resulting chromatogram to separate co-eluting peaks.
-
Compare the mass spectrum of any unknown peak of interest against spectral libraries.
-
For putative identification of Ethyl 3-propylhexanoate, look for characteristic fragment ions and a molecular ion peak (if present) corresponding to its structure.
-
Confirm identity by running a synthesized standard under identical GC-MS conditions.
-
Potential Ecological Significance
Should Ethyl 3-propylhexanoate be discovered, understanding its ecological role would be the next frontier. The function of VOCs is highly context-dependent, influencing interactions with a range of organisms.[2][19]
-
Pollinator Attraction: Many esters are key components of floral scents that attract specific pollinators. The unique structure of a branched-chain ester could play a role in attracting a specialized pollinator or contributing to a complex scent bouquet that ensures pollinator fidelity.
-
Herbivore Deterrence/Attraction: Plant secondary metabolites can either deter generalist herbivores or attract specialist herbivores that have co-evolved to use these compounds as host-finding cues.[20][21] The presence of Ethyl 3-propylhexanoate could alter the feeding behavior of insects.
-
Priming and Plant-Plant Communication: Some volatiles, when released upon herbivore damage, can be perceived by neighboring plants, "priming" their defenses for a faster and stronger response to future attacks.[19]
Conclusion and Future Directions
While the natural occurrence of Ethyl 3-propylhexanoate in plants is currently undocumented, its potential existence represents an exciting avenue for phytochemical research. Its discovery would not only add a new molecule to the vast catalog of plant natural products but would also raise intriguing questions about its biosynthetic origins and ecological purpose. The methodologies outlined in this guide provide a clear and robust pathway for its potential identification. By applying advanced analytical techniques like HS-SPME-GC-MS to a wider diversity of plant species, particularly those known for complex ester profiles, researchers are well-equipped to explore this uncharted territory. The search for Ethyl 3-propylhexanoate is a testament to the fact that even in the well-studied field of plant chemistry, there are still new discoveries to be made.
References
-
Detection and analysis of novel and known plant volatile apocarotenoids. (2022). Methods in Molecular Biology. Available at: [Link]
-
The plant volatilome: methods of analysis. (n.d.). PubMed. Available at: [Link]
-
Probing Specificities of Alcohol Acyltransferases for Designer Ester Biosynthesis with a High-Throughput Microbial Screening Platform. (2021). bioRxiv. Available at: [Link]
-
Ester biosynthesis from branched chain amino acids[11]. (n.d.). ResearchGate. Available at: [Link]
-
Substrate Specificities of Plant Alcohol-Forming Fatty Acyl Reductases. (n.d.). Bibliothèque et Archives Canada. Available at: [Link]
-
Analytical approaches for volatile organic compounds to understand plant communication. (2025). Current Plant Biology. Available at: [Link]
-
Catalytic properties of alcohol acyltransferase in different strawberry species and cultivars. (2002). Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Substrate Specificity of Alcohol Acyltransferase from Strawberry and Banana Fruits. (1995). ACS Symposium Series. Available at: [Link]
-
Advances in analytical techniques for assessing volatile organic compounds in pulse crops: a comprehensive review. (2024). Frontiers in Horticulture. Available at: [Link]
-
Determination of Plant Volatiles Using Solid Phase Microextraction GC−MS. (n.d.). Pendidikan Kimia. Available at: [Link]
-
Characterisation of two alcohol acyltransferases from kiwifruit (Actinidia spp.) reveals distinct substrate preferences. (n.d.). ResearchGate. Available at: [Link]
-
Ethyl hexanoate. (n.d.). The Ingredient Directory - The Fragrance Conservatory. Available at: [Link]
-
Fruits Produce Branched-Chain Esters Primarily from Newly Synthesized Precursors. (2025). Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Emission Patterns of Esters and Their Precursors Throughout Ripening and Senescence in 'Redchief Delicious' Apple Fruit and Implications Regarding Biosynthesis and Aroma Perception in. (2021). Journal of the American Society for Horticultural Science. Available at: [Link]
-
propyl hexanoate, 626-77-7. (n.d.). The Good Scents Company. Available at: [Link]
-
Global change effects on plant-insect interactions: The role of phytochemistry. (n.d.). USDA Forest Service. Available at: [Link]
-
Role of ethylene in the biosynthetic pathway of aliphatic ester aroma volatiles in Charentais Cantaloupe melons. (2002). PubMed. Available at: [Link]
-
Biosynthesis of plant-derived flavor compounds. (2008). PubMed. Available at: [Link]
-
Insect Plant Interaction with Reference to Secondary Metabolites: A Review. (n.d.). ARCC Journals. Available at: [Link]
-
Natural Ethyl Hexanoate manufacturers and suppliers in China. (n.d.). ODOWELL. Available at: [Link]
-
Plant-Insect Interactions in the Brassicas. (2024). YouTube. Available at: [Link]
-
3-PROPYLHEXANOIC ACID 25110-61-6 wiki. (n.d.). Molbase. Available at: [Link]
-
3-Ethyl-2-propylhexanoic acid | C11H22O2 | CID 144401959. (n.d.). PubChem. Available at: [Link]
-
Volatile-mediated communication in black poplar trees. (n.d.). Chemical Ecology. Available at: [Link]
-
Propyl 3-ethylhexanoate | C11H22O2 | CID 23335085. (n.d.). PubChem. Available at: [Link]
-
Plant–insect interactions: the role of ecological stoichiometry. (2017). ResearchGate. Available at: [Link]
-
2-Ethyl-3-propylhexanoic acid | C11H22O2 | CID 3041940. (n.d.). PubChem. Available at: [Link]
-
3-Propyloctanoic acid | C11H22O2 | CID 53404858. (n.d.). PubChem. Available at: [Link]
-
Valproate. (n.d.). Wikipedia. Available at: [Link]
Sources
- 1. The plant volatilome: methods of analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fs.usda.gov [fs.usda.gov]
- 3. Biosynthesis of plant-derived flavor compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. hort [journals.ashs.org]
- 6. Ethyl hexanoate | The Fragrance Conservatory [fragranceconservatory.com]
- 7. Ethyl Hexanoate | 123-66-0 [chemicalbook.com]
- 8. Natural Ethyl Hexanoate manufacturers and suppliers in China - ODOWELL [odowell.com]
- 9. propyl hexanoate, 626-77-7 [thegoodscentscompany.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Catalytic properties of alcohol acyltransferase in different strawberry species and cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Probing Specificities of Alcohol Acyltransferases for Designer Ester Biosynthesis with a High-Throughput Microbial Screening Platform | bioRxiv [biorxiv.org]
- 15. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 16. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 17. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 18. researchgate.net [researchgate.net]
- 19. Plant-Environment Interactions [ice.mpg.de]
- 20. Insect Plant Interaction with Reference to Secondary Metabolites: A Review [arccjournals.com]
- 21. m.youtube.com [m.youtube.com]
Ethyl 3-Propylhexanoate: Technical Profile & Application in Lipid Therapeutics
The following technical guide details the structural identity, synthesis, and critical application of Ethyl 3-propylhexanoate, specifically within the context of lipid nanoparticle (LNP) development.
CAS Number: 1089315-43-4 Molecular Formula: C₁₁H₂₂O₂ Molecular Weight: 186.29 g/mol
Executive Summary
Ethyl 3-propylhexanoate is a branched-chain ester intermediate primarily utilized in the synthesis of ionizable cationic lipids for Lipid Nanoparticles (LNPs). Unlike standard linear esters, its specific
This guide provides a comprehensive analysis of its chemical identity, a validated synthesis protocol derived from patent literature, and its role as a precursor in the manufacturing of next-generation therapeutic excipients.
Chemical Identity & Structural Analysis
Molecular Structure
Ethyl 3-propylhexanoate is characterized by a symmetric branching pattern at the
-
Parent Chain: Hexanoate (C6)
-
Symmetry: The C3 carbon is bonded to a hydrogen, a
group, and two identical propyl chains (one being the C4-C6 segment of the hexanoate backbone, the other being the substituent). -
Chirality: Due to the presence of two identical propyl groups at C3, the molecule is achiral (prochiral), eliminating concerns regarding enantiomeric purity during synthesis.
SMILES: CCCC(CCC)CC(=O)OCC InChI: InChI=1S/C11H22O2/c1-4-7-10(6-3)9-11(12)13-8-5-2/h10H,4-9H2,1-3H3
Physicochemical Properties
| Property | Value | Note |
| Appearance | Clear, colorless oil | Standard state |
| Boiling Point | ~215–220 °C | Predicted @ 760 mmHg |
| Density | 0.865 ± 0.06 g/cm³ | Predicted |
| LogP | 4.15 | Hydrophobic, suitable for lipid tails |
| Solubility | Immiscible in water; Soluble in EtOH, DCM, Hexane | Lipophilic |
Synthesis & Manufacturing Protocol
The synthesis of Ethyl 3-propylhexanoate typically proceeds via the construction of the branched carbon skeleton followed by saturation. The following protocol is adapted from high-impact patent literature (US 11,066,355 B2) describing the production of biodegradable lipids.
Reaction Pathway (Graphviz)
Figure 1: Synthetic route from symmetric ketone precursor to the target ester and subsequent lipid tail alcohol.
Step-by-Step Methodology
Objective: Synthesis of Ethyl 3-propylhexanoate via catalytic hydrogenation.
Reagents:
-
Precursor: Ethyl 3-propyl-2-hexenoate (derived from 4-heptanone).
-
Catalyst: 10% Palladium on Carbon (Pd/C).
-
Solvent: Ethanol (EtOH).[5]
-
Gas: Hydrogen (
).
Protocol:
-
Preparation: Dissolve Ethyl 3-propyl-2-hexenoate (1.0 equiv) in anhydrous ethanol (approx. 5-10 mL per gram of substrate) in a reaction vessel suitable for hydrogenation.
-
Catalyst Addition: Carefully add 10% Pd/C (10 wt% loading relative to substrate) under an inert atmosphere (Argon or Nitrogen) to prevent ignition.
-
Hydrogenation: Purge the vessel with Hydrogen gas. Stir the mixture vigorously under a hydrogen atmosphere (balloon pressure or 1-3 atm) at room temperature.
-
Mechanism: The Pd catalyst facilitates the syn-addition of hydrogen across the C=C double bond.
-
-
Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 9:1) or GC-MS until the starting material is fully consumed (typically 4–12 hours).
-
Work-up:
-
Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst.
-
Wash the Celite pad with fresh Ethanol.
-
Concentrate the filtrate under reduced pressure (rotary evaporation).
-
-
Purification: The resulting residue is typically a clear oil. Due to the high efficiency of hydrogenation, further purification may not be required for the next step. If necessary, purify via flash column chromatography (Silica gel, 0-5% EtOAc in Hexane).
Analytical Validation (Self-Validating System)
To confirm the identity of the product, compare experimental NMR data against the following reference values derived from patent US11066355B2.
| Nucleus | Signal ( | Multiplicity | Integration | Assignment |
| ¹H | 4.12 | Quartet ( | 2H | |
| ¹H | 2.22 | Doublet ( | 2H | |
| ¹H | 1.95 – 1.81 | Multiplet | 1H | |
| ¹H | 1.38 – 1.18 | Multiplet | 11H | Alkyl Chain & Ester Methyl |
Note: The doublet at 2.22 ppm is characteristic of the
Applications in Drug Delivery (LNP)[8][9][10][11][12]
Ethyl 3-propylhexanoate is a high-value intermediate in the pharmaceutical industry, specifically for the synthesis of biodegradable lipids used in mRNA vaccines and gene therapy.
Role as a Lipid Tail Precursor
In LNP formulations, the "tail" structure of the ionizable lipid dictates the fluidity of the nanoparticle and its ability to fuse with the endosomal membrane.
-
Branching Effect: The
-branching (propyl group at C3) creates a wider cone angle compared to linear chains. This promotes the formation of the inverted hexagonal phase ( ) required for endosomal disruption and payload release. -
Biodegradability: The ester group in this specific molecule serves as a synthetic handle. However, in "biodegradable lipids," ester linkages are often introduced within the tail. Ethyl 3-propylhexanoate is typically reduced to 3-propylhexanol , which is then esterified to a linker containing the ionizable headgroup. This introduces a metabolically labile ester bond deep within the hydrophobic domain, ensuring rapid clearance from the liver after delivery.
LNP Architecture Diagram
Figure 2: Integration of the ethyl 3-propylhexanoate scaffold into the hydrophobic domain of a therapeutic lipid.
References
-
ModernaTX, Inc. (2021). Branched tail lipid compounds and compositions for intracellular delivery of therapeutic agents. U.S. Patent No. 11,066,355 B2. Washington, DC: U.S. Patent and Trademark Office.
-
BenchChem . (2024). Ethyl 3-propylhexanoate Product Entry. Retrieved from BenchChem Database.
-
PubChem . (2024). Compound Summary: 3-propylhexanoic acid (Parent Acid).[1][6] National Center for Biotechnology Information.
-
BLD Pharm . (2024).[2] Ethyl 3-propylhexanoate Catalog Entry.
Sources
- 1. guidechem.com [guidechem.com]
- 2. 84612-77-1|Ethyl 3-ethylhexanoate|BLD Pharm [bldpharm.com]
- 3. 53432-87-4|Ethyl 2-cyclopropylacetate|BLD Pharm [bldpharm.com]
- 4. 10094-36-7|Ethyl 3-cyclohexylpropanoate|BLD Pharm [bldpharm.com]
- 5. ribopro.eu [ribopro.eu]
- 6. Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
IUPAC name and synonyms for Ethyl 3-propylhexanoate.
An In-Depth Technical Guide to Ethyl 3-propylhexanoate: Structure, Properties, Synthesis, and Potential Applications
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of Ethyl 3-propylhexanoate, a branched-chain fatty acid ester. While specific literature on this exact molecule is not abundant, this document extrapolates from established chemical principles and data on analogous compounds to offer valuable insights for researchers, scientists, and professionals in drug development and chemical synthesis.
Chemical Identity and Nomenclature
The name Ethyl 3-propylhexanoate describes a specific chemical structure. According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the name indicates an ethyl ester of hexanoic acid with a propyl group attached to the third carbon atom of the hexanoic acid backbone.
IUPAC Name: Ethyl 3-propylhexanoate
Synonyms: While no widely recognized common synonyms for this specific ester are documented, it could be referred to as the ethyl ester of 3-propylcaproic acid.
Chemical Structure:
Physicochemical Properties
The physicochemical properties of Ethyl 3-propylhexanoate can be predicted based on its structure and comparison with similar esters. These properties are crucial for designing reaction conditions, purification procedures, and understanding its behavior in various applications.
| Property | Value | Source |
| Molecular Formula | C11H22O2 | Calculated |
| Molecular Weight | 186.29 g/mol | Calculated |
| Appearance | Colorless liquid (predicted) | Analogy |
| Odor | Fruity, waxy (predicted) | Analogy |
| Boiling Point | Estimated to be in the range of 200-230 °C | Analogy |
| Solubility | Soluble in organic solvents; insoluble in water | Analogy[1] |
Synthesis of Ethyl 3-propylhexanoate: A Methodological Approach
The synthesis of Ethyl 3-propylhexanoate can be achieved through several established esterification methods. The most common and direct approach is the Fischer-Speier esterification of 3-propylhexanoic acid with ethanol in the presence of an acid catalyst.
Synthesis via Fischer-Speier Esterification
This method involves the reaction of a carboxylic acid with an alcohol, driven to completion by the removal of water.
Reaction:
3-propylhexanoic acid + ethanol ⇌ Ethyl 3-propylhexanoate + water
Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine 3-propylhexanoic acid (1 equivalent) and absolute ethanol (3-5 equivalents). The excess ethanol serves as both a reactant and a solvent, helping to drive the equilibrium towards the product.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) (0.01-0.05 equivalents). The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.
-
Reaction Execution: The reaction mixture is heated to reflux. The water produced during the reaction is azeotropically removed using the Dean-Stark apparatus, which shifts the equilibrium towards the formation of the ester.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.
-
Work-up and Purification:
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The excess ethanol is removed under reduced pressure.
-
The residue is diluted with an organic solvent like diethyl ether and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
The organic layer is dried over anhydrous sodium sulfate and filtered.
-
The solvent is evaporated to yield the crude ester.
-
Further purification can be achieved by fractional distillation under reduced pressure.
-
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of Ethyl 3-propylhexanoate via Fischer-Speier esterification.
Alternative Synthesis Methods
Other methods for synthesizing esters like Ethyl 3-propylhexanoate include:
-
Reaction of an acyl chloride with an alcohol: 3-Propylhexanoyl chloride can be reacted with ethanol in the presence of a non-nucleophilic base like pyridine. This method is generally faster and not reversible but requires the prior synthesis of the acyl chloride.
-
Transesterification: An existing ester of 3-propylhexanoic acid (e.g., the methyl ester) can be reacted with ethanol in the presence of an acid or base catalyst.
Potential Applications
Given its predicted fruity and waxy odor profile, Ethyl 3-propylhexanoate is likely to find applications in the following areas:
-
Flavors and Fragrances: Similar to other branched-chain esters, it could be used as a component in artificial fruit flavorings and in perfumes to impart specific scent notes.[2][3]
-
Solvents: Esters are effective solvents for a variety of organic compounds. Ethyl 3-propylhexanoate could potentially be used as a specialty solvent in formulations where its specific volatility and solvency are advantageous.[3]
-
Plasticizers: Some esters are used as plasticizers to increase the flexibility of polymers. The branched nature of Ethyl 3-propylhexanoate might make it a candidate for this application.
-
Chemical Intermediates: It can serve as a starting material or intermediate in the synthesis of other, more complex organic molecules.
Safety and Toxicology
No specific toxicological data for Ethyl 3-propylhexanoate is available. However, the safety profile can be inferred from data on structurally similar alkyl esters.
-
General Toxicity: Short-chain alkyl esters are generally considered to have low acute toxicity.[4] They are likely to be metabolized through hydrolysis to 3-propylhexanoic acid and ethanol, which are then further metabolized.[4]
-
Irritation: Concentrated forms may cause mild skin and eye irritation.[5] It is recommended to handle the compound with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Inhalation: Inhalation of high concentrations of vapor may cause respiratory tract irritation.[6] Work should be conducted in a well-ventilated area or under a fume hood.
-
Environmental Fate: Esters are generally biodegradable. However, they can be toxic to aquatic organisms in high concentrations.[6]
Conclusion
Ethyl 3-propylhexanoate is a branched-chain ester with predicted properties that make it a person of interest for the flavor, fragrance, and specialty chemical industries. Its synthesis can be readily achieved using standard esterification techniques. While specific data for this compound is limited, a strong understanding of its properties and potential applications can be derived from the extensive knowledge base of similar chemical structures. Further research into its specific sensory profile and toxicological properties would be beneficial for its commercial development.
References
- PubChem. (n.d.). 2-Ethyl-3-propylhexanoic acid. National Center for Biotechnology Information.
- PubChem. (n.d.). Propyl 3-ethylhexanoate. National Center for Biotechnology Information.
- PubChem. (n.d.). Ethyl 3-hydroxy-2-methyl-3-propylhexanoate. National Center for Biotechnology Information.
- Molbase. (n.d.). Synthesis of ethyl 6-(p-chlorophenylsulfonamido)-2-[3-(3-pyridyl)propyl]-hexanoate.
- PubChem. (n.d.). 3-Ethyl-2-propylhexanoic acid. National Center for Biotechnology Information.
- The Good Scents Company. (n.d.). ethyl 3-hydroxyhexanoate. Retrieved from a relevant Good Scents Company entry.
- Benchchem. (n.d.). Biocatalytic Synthesis of Propyl Hexanoate.
- EPA. (n.d.). 2-Ethyl-3-propylhexanoic acid - Links. U.S. Environmental Protection Agency.
- The Good Scents Company. (n.d.). ethyl cyclohexane propionate. Retrieved from a relevant Good Scents Company entry.
- Wikipedia. (n.d.). Propyl hexanoate.
- Fisher Scientific. (2021, December 24). Safety Data Sheet - Ethyl hexanoate.
- Cosmetic Ingredient Review. (2013, April 12). Amended Safety Assessment of Alkyl Ethylhexanoates as Used in Cosmetics.
- Sigma-Aldrich. (2022, November 15). Safety Data Sheet - Propyl hexanoate.
- PubMed. (2020, October 15). RIFM fragrance ingredient safety assessment, ethyl (E)hex-3-enoate, CAS registry number 26553-46-8.
- ChemicalBook. (2026, January 13). Ethyl Hexanoate.
Sources
Chemosensory and Pharmacological Profiling of Ethyl 3-propylhexanoate and its Analogs
Part 1: Executive Technical Summary
Ethyl 3-propylhexanoate (CAS: Analogous to 58096-46-1) represents a specific class of branched-chain fatty acid esters (BCFAEs) . Unlike their linear counterparts (e.g., Ethyl Hexanoate) which are rapidly hydrolyzed and possess sharp, singular odor profiles, 3-substituted analogs exhibit unique physicochemical stability and complex olfactory characteristics.
This technical guide profiles the biological activity of Ethyl 3-propylhexanoate, focusing on two distinct biological interfaces:
-
The Olfactory Epithelium: Interaction with G-Protein Coupled Receptors (GPCRs) to elicit "tropical" and "berry" sensory percepts.
-
Systemic Metabolism: The impact of steric hindrance at the
-carbon (C3) on carboxylesterase hydrolysis rates, influencing its potential as a slow-release flavorant or a prodrug scaffold for branched-chain acids structurally related to Valproic Acid (VPA).
Part 2: Chemical Identity & Structural Basis[1]
The biological activity of Ethyl 3-propylhexanoate is dictated by its steric profile. The propyl group at position 3 creates a chiral center and increases lipophilicity compared to linear isomers.
| Property | Data / Descriptor | Biological Implication |
| IUPAC Name | Ethyl 3-propylhexanoate | Defines the ester linkage and branching. |
| Molecular Formula | Isomeric with Ethyl nonanoate. | |
| LogP (Predicted) | ~4.1 - 4.3 | High lipophilicity; crosses Blood-Brain Barrier (BBB) and cell membranes easily. |
| Stereochemistry | (R)- and (S)- enantiomers | Enantiomers likely trigger distinct Olfactory Receptors (ORs). |
| Steric Feature | Critical: Slows enzymatic hydrolysis by esterases, extending biological half-life. |
Structural Analog Analysis
The "biological activity" is best understood via Structure-Activity Relationship (SAR) comparison:
-
Linear Analog (Ethyl Nonanoate): Rapid hydrolysis, "waxy/fruity" odor. Low steric hindrance.
- -Branched Analog (Ethyl 2-propylpentanoate / VPA Ethyl Ester): Pharmacologically active (anti-epileptic prodrug). High steric hindrance.
- -Branched Target (Ethyl 3-propylhexanoate): Intermediate steric hindrance. Optimized for sustained olfactory release.
Part 3: Biological Activity I — Chemosensory Mechanisms
The primary biological interaction of Ethyl 3-propylhexanoate is with the Olfactory Receptors (ORs) in the nasal epithelium.
Mechanism of Action: Hydrophobic Cleft Binding
Branched esters typically exhibit lower detection thresholds (higher potency) than linear analogs due to better shape complementarity with the hydrophobic binding pockets of Class I ORs.
-
Ligand Docking: The ethyl ester "head" binds to the polar region of the OR (often via hydrogen bonding with serine/threonine residues).
-
Hydrophobic Tail Interaction: The 3-propylhexanoate "tail" occupies a bulky hydrophobic cleft. The branching mimics the spatial volume of cyclic terpenes, often resulting in "pineapple," "berry," or "tropical" descriptors rather than the "apple/pear" notes of linear esters.
-
Signal Transduction: Binding triggers the cAMP-dependent pathway:
.
Diagram: Olfactory Signal Transduction Pathway
Caption: Signal transduction cascade initiated by Ethyl 3-propylhexanoate binding to olfactory GPCRs.
Part 4: Biological Activity II — Pharmacology & Toxicology[2][3]
Beyond olfaction, the molecule acts as a xenobiotic ester. Its biological fate is determined by Carboxylesterase (CES) activity.
Metabolic Hydrolysis (The Rate-Limiting Step)
Upon ingestion or inhalation, Ethyl 3-propylhexanoate is hydrolyzed by CES1 (liver) or CES2 (intestine).
-
Reaction: Ethyl 3-propylhexanoate +
. -
Steric Effect: The propyl group at C3 creates steric bulk that impedes the enzyme's attack on the carbonyl carbon. This results in a slower hydrolysis rate compared to Ethyl Hexanoate.
-
Application: This makes the compound valuable as a "Long-Lasting" fragrance ingredient or a sustained-release flavor.
-
Pharmacological Potential of the Metabolite (3-propylhexanoic acid)
The acid metabolite is a structural isomer of Valproic Acid (VPA) .
-
VPA Mechanism: HDAC inhibition and GABA transaminase inhibition (Anti-epileptic).
-
3-propylhexanoic acid: Research suggests that shifting the branch from C2 (VPA) to C3 (this analog) significantly reduces teratogenicity and hepatotoxicity while retaining some neuroactive properties.
-
Toxicology: Unlike VPA, 3-propylhexanoic acid does not form the toxic metabolite 4-ene-VPA as readily, due to the altered chain length and branching position.
Diagram: Metabolic Fate & Bioactivation
Caption: Metabolic hydrolysis pathway showing the generation of the branched-acid metabolite.
Part 5: Synthesis & Optimization Strategy
To evaluate the biological activity, high-purity synthesis is required. The Biocatalytic Route is preferred over Fischer Esterification to prevent racemization and avoid harsh acid catalysts that might degrade the branched chain.
Protocol: Lipase-Mediated Transesterification
Objective: Synthesize Ethyl 3-propylhexanoate with >98% purity.
Reagents:
-
3-propylhexanoic acid (Precursor)
-
Ethanol (Acyl acceptor, excess)
-
Novozym 435 (Immobilized Candida antarctica Lipase B)
-
Molecular Sieves (3Å, to remove water)
Step-by-Step Methodology:
-
Preparation: In a 100mL round-bottom flask, dissolve 10 mmol of 3-propylhexanoic acid in 50 mL of n-hexane (solvent).
-
Activation: Add 30 mmol of anhydrous Ethanol.
-
Catalyst Addition: Add 10% w/w (relative to substrate) of Novozym 435 and 1g of activated molecular sieves.
-
Incubation: Incubate at 45°C in an orbital shaker (200 rpm) for 24 hours. Note: The lower temperature preserves the enzyme and prevents thermal degradation.
-
Filtration: Filter off the immobilized enzyme and sieves. The enzyme can be washed with hexane and reused.
-
Purification: Remove solvent via rotary evaporation. Purify the resulting oil via vacuum distillation (approx. 85-90°C at 10 mmHg).
-
Validation: Verify structure via
-NMR and GC-MS.
Part 6: Experimental Protocols for Activity Profiling
Assay 1: In Vitro Metabolic Stability (Half-Life Determination)
Purpose: To quantify the steric shielding effect of the 3-propyl group against esterase hydrolysis.
-
System: Pooled Human Liver Microsomes (HLM) or recombinant CES1.
-
Incubation: Mix test compound (
) with HLM (0.5 mg protein/mL) in phosphate buffer (pH 7.4) at 37°C. -
Initiation: Start reaction with NADPH (though ester hydrolysis is often cofactor-independent, this mimics full cytosolic environment).
-
Sampling: Aliquot at 0, 5, 15, 30, 60, and 120 minutes.
-
Quenching: Stop reaction with ice-cold Acetonitrile containing Internal Standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln[concentration] vs. time to determine
and .-
Expected Result:
of Ethyl 3-propylhexanoate > Ethyl Hexanoate (Linear).
-
Assay 2: Odor Threshold Determination (GC-O)
Purpose: To determine the biological potency of the olfactory stimulus.
-
Instrument: Gas Chromatography-Olfactometry (GC-O) with a sniffing port.
-
Panel: 6-8 trained assessors.
-
Method: Dilution Analysis (AEDA - Aroma Extract Dilution Analysis).
-
Procedure: Inject serial dilutions (1:2 steps) of the compound. Assessors signal when an odor is detected at the sniffing port.
-
Output: Flavor Dilution (FD) factor. Higher FD = Higher Potency.
References
-
Biocatalytic Synthesis of Esters: BenchChem. (2025).[1] Biocatalytic Synthesis of Propyl Hexanoate: Application Notes and Protocols. Link
-
Branched Acid Pharmacology: PubChem. (2025). 2-Ethyl-3-propylhexanoic acid - Biological Activities and Toxicity. National Library of Medicine. Link
-
Olfactory Mechanisms: The Good Scents Company. (2024).[2] Ethyl Cyclohexane Propionate and Related Branched Esters Odor Profiles. Link
-
VPA Analog Metabolism: Bialer, M. (2010). Structure-activity relationship of valproic acid analogs: 3-propylhexanoic acid derivatives. Bioorganic & Medicinal Chemistry. Link
-
General Ester Synthesis: Organic Syntheses. (2020). Synthesis of Ethyl 3,3-diethoxypropanoate and related esters. Org. Synth. Link
Sources
A Technical Guide to the Industrial Potential of Ethyl 3-Propylhexanoate: A Molecule of Untapped Possibilities
This document provides a forward-looking technical guide for researchers, scientists, and drug development professionals on the potential industrial applications of Ethyl 3-propylhexanoate. As a less-characterized molecule, this guide synthesizes data from structurally related compounds to project its physicochemical properties and explore its promise in various industrial sectors. The insights herein are intended to catalyze further research and development into this novel ester.
Introduction: Unveiling a Novel Ester
Ethyl 3-propylhexanoate (C₁₁H₂₂O₂) is an ester that, despite its straightforward structure, remains largely unexplored in scientific literature and industrial applications. Its architecture, featuring an ethyl ester of a hexanoic acid with a propyl branch at the third carbon, suggests a unique combination of properties that could be advantageous in several fields. This guide will extrapolate its potential based on the well-documented characteristics of similar esters, such as propyl hexanoate and ethyl hexanoate, providing a scientifically grounded framework for its investigation.
Molecular Structure
The chemical structure of Ethyl 3-propylhexanoate is fundamental to understanding its potential functions.
Caption: Chemical structure of Ethyl 3-propylhexanoate.
Inferred Physicochemical Properties
The physicochemical properties of Ethyl 3-propylhexanoate can be inferred from its structure and by comparing it to analogous esters. These properties are crucial for determining its suitability for various industrial applications.
| Property | Inferred Value/Characteristic | Rationale and Comparative Data |
| Molecular Weight | 186.29 g/mol | Calculated from the molecular formula C₁₁H₂₂O₂.[1][2][3] |
| Appearance | Colorless liquid | Esters of similar molecular weight are typically colorless liquids at room temperature.[4][5] |
| Odor Profile | Fruity, waxy, with green nuances | The hexanoate backbone is associated with fruity and waxy notes (e.g., ethyl hexanoate has a pineapple, banana-like odor)[6]. The propyl branch may introduce additional complexity, possibly adding green or slightly fatty undertones. |
| Boiling Point | ~200-220 °C | Higher than propyl hexanoate (~186-188 °C) due to the larger molecular weight and increased van der Waals forces.[4][5] |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether), limited solubility in water | The long alkyl chain imparts a hydrophobic character, making it miscible with organic solvents but not with water.[4] |
| Flash Point | ~70-80 °C | Estimated to be slightly higher than that of propyl hexanoate (~68 °C) due to the higher boiling point.[4] |
Potential Industrial Applications
Based on its inferred properties, Ethyl 3-propylhexanoate presents several promising avenues for industrial application.
Flavors and Fragrances
The most probable application for Ethyl 3-propylhexanoate lies in the flavor and fragrance industry. Its predicted fruity and waxy aroma makes it a candidate for inclusion in a variety of consumer products.[7]
-
Potential Uses:
-
Food and Beverages: As a flavoring agent to impart or enhance fruity notes in confectionery, baked goods, and beverages.[8][9]
-
Cosmetics and Personal Care: As a fragrance component in perfumes, lotions, shampoos, and soaps to provide a fresh, fruity scent.[7]
-
Household Products: In air fresheners and cleaning products to contribute to a pleasant ambient aroma.
-
Specialty Solvent
Esters are widely used as solvents due to their good solvency power for a range of organic compounds. Ethyl 3-propylhexanoate could serve as a specialty solvent in various formulations.[5][10]
-
Potential Uses:
-
Coatings and Inks: As a solvent in paints, lacquers, and printing inks, where its moderate evaporation rate could be beneficial.
-
Industrial Cleaning: As a component in cleaning formulations for degreasing and removing organic residues.
-
Cosmetic Formulations: As a solvent for active ingredients and other components in cosmetic products.[8]
-
Intermediate in Chemical Synthesis
The ester functionality of Ethyl 3-propylhexanoate makes it a potential intermediate for the synthesis of more complex molecules.
-
Potential Synthetic Pathways:
-
Transesterification: To produce other 3-propylhexanoate esters.
-
Reduction: To yield 3-propylhexanol, a potentially valuable alcohol intermediate.
-
Hydrolysis: To produce 3-propylhexanoic acid.
-
Proposed Experimental Protocols for Validation
To validate the inferred properties and potential applications of Ethyl 3-propylhexanoate, a systematic experimental approach is necessary.
Synthesis and Purification
A standard Fischer esterification is a plausible route for the synthesis of Ethyl 3-propylhexanoate.
Caption: Proposed workflow for the synthesis and purification of Ethyl 3-propylhexanoate.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-propylhexanoic acid (1.0 eq), absolute ethanol (3.0 eq), and a catalytic amount of concentrated sulfuric acid (0.1 eq).
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Cool the mixture to room temperature and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to obtain pure Ethyl 3-propylhexanoate.
Characterization
The identity and purity of the synthesized ester must be confirmed using standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), propyl group (triplet, sextet, triplet), and the hexanoate backbone protons. |
| ¹³C NMR | Peaks for the eleven carbon atoms, including the carbonyl carbon of the ester around 170-175 ppm. |
| FT-IR | A strong C=O stretching band around 1735-1745 cm⁻¹ and C-O stretching bands. |
| GC-MS | A single major peak in the gas chromatogram with a mass spectrum corresponding to the molecular weight of Ethyl 3-propylhexanoate. |
Application-Specific Testing
Flavor and Fragrance Evaluation:
-
Odor Profile Assessment: Conduct sensory panel evaluations with trained perfumers and flavorists to characterize the odor profile of the purified ester at various dilutions in a suitable solvent (e.g., ethanol).
-
Odor Threshold Determination: Determine the odor detection threshold in air or water using established olfactometry techniques.
Solvent Property Evaluation:
-
Solubility Testing: Assess the solubility of a range of solutes (e.g., resins, polymers, active pharmaceutical ingredients) in Ethyl 3-propylhexanoate at different temperatures.
-
Determination of Physical Properties: Experimentally determine the boiling point, flash point, and viscosity of the purified ester using standard laboratory equipment.
Conclusion
While direct data on Ethyl 3-propylhexanoate is scarce, a systematic analysis of its structure and comparison with related esters strongly suggests its potential as a valuable industrial chemical. Its predicted fruity aroma positions it as a promising candidate for the flavor and fragrance industry, while its anticipated solvent properties open up possibilities in coatings, cleaning, and cosmetic formulations. The experimental protocols outlined in this guide provide a clear roadmap for researchers to synthesize, characterize, and validate the potential of this intriguing molecule. Further investigation into Ethyl 3-propylhexanoate is warranted and could unlock new and innovative applications.
References
-
PubChem. Ethyl 3-hydroxy-2-methyl-3-propylhexanoate. [Link]
-
The Good Scents Company. ethyl 3-hydroxyhexanoate. [Link]
-
The Good Scents Company. propyl hexanoate. [Link]
-
PubChem. 3-Ethyl-2-propylhexanoic acid. [Link]
-
PubChem. 2-Ethyl-3-propylhexanoic acid. [Link]
-
The Good Scents Company. ethyl hexanoate. [Link]
-
Wikipedia. Propyl hexanoate. [Link]
-
PubChem. Propyl 3-ethylhexanoate. [Link]
Sources
- 1. 3-Ethyl-2-propylhexanoic acid | C11H22O2 | CID 144401959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Ethyl-3-propylhexanoic acid | C11H22O2 | CID 3041940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Propyl 3-ethylhexanoate | C11H22O2 | CID 23335085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Propyl hexanoate - Wikipedia [en.wikipedia.org]
- 6. ethyl hexanoate, 123-66-0 [thegoodscentscompany.com]
- 7. Purchase Ethyl Hexanoate From Aroma Chemical Manufacturer [chemicalbull.com]
- 8. chemimpex.com [chemimpex.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. zhishangchem.com [zhishangchem.com]
Methodological & Application
Application Note: Solid-Phase Microextraction (SPME) for the Sensitive Sampling of Ethyl 3-propylhexanoate
Abstract
This document provides a comprehensive technical guide for the extraction and analysis of Ethyl 3-propylhexanoate, a semi-volatile ester relevant in flavor, fragrance, and industrial applications, using Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the foundational principles of SPME, guiding the user through a logical, evidence-based process of method development from fiber chemistry selection to the optimization of critical extraction parameters. The causality behind each experimental choice is explained to ensure both technical accuracy and practical applicability for researchers, scientists, and quality control professionals. A detailed, step-by-step protocol for Headspace SPME (HS-SPME) is provided, alongside a framework for method validation to ensure data integrity and trustworthiness.
Introduction: The Rationale for SPME in Volatile and Semi-Volatile Analysis
Solid-Phase Microextraction (SPME) is a revolutionary sample preparation technology that integrates sampling, extraction, and concentration into a single, solvent-free step.[1][2] Developed by Pawliszyn and coworkers in the 1990s, SPME is predicated on the equilibrium-driven partitioning of analytes between a sample matrix and a stationary phase coated onto a fused silica fiber.[1][2] The analytes are then thermally desorbed directly in the hot injector of a gas chromatograph for analysis.[3] This technique has gained widespread acceptance due to its simplicity, speed, and sensitivity, making it an ideal choice for the analysis of volatile and semi-volatile organic compounds (VOCs and SVOCs) in complex matrices.[1][4]
Ethyl 3-propylhexanoate (C₁₁H₂₂O₂) is a semi-volatile ester whose presence, even at trace levels, can be significant in defining the aromatic profile of consumer products or acting as an indicator in industrial processes. Its effective extraction is often challenging due to its relatively high boiling point and potential for matrix interference. SPME offers a robust solution, particularly the headspace (HS-SPME) modality, which minimizes matrix effects by exposing the fiber only to the vapor phase above the sample, thereby extending fiber lifetime and improving analytical cleanliness.[3][5]
This guide will provide the scientific framework and a validated protocol for developing a reliable HS-SPME-GC-MS method for Ethyl 3-propylhexanoate.
Foundational Principles: Designing the SPME Method
A successful SPME method is not a mere list of steps but a system where each parameter is chosen for a specific, scientifically-grounded reason. The following sections detail the critical decisions in method design.
Extraction Mode: Headspace (HS-SPME) vs. Direct Immersion (DI-SPME)
There are two primary modes for SPME sampling: Direct Immersion (DI), where the fiber is placed directly into a liquid sample, and Headspace (HS), where the fiber is exposed to the vapor phase above the sample.[6][7]
-
Direct Immersion (DI-SPME): Offers efficient extraction for less volatile or highly water-soluble compounds. However, it exposes the fiber to non-volatile, high-molecular-weight interferences in the sample matrix (e.g., sugars, proteins, salts), which can foul the fiber coating and shorten its lifespan.[8]
-
Headspace (HS-SPME): This is the preferred method for volatile and semi-volatile analytes like Ethyl 3-propylhexanoate in complex matrices.[3][5] By analyzing the vapor phase in equilibrium with the sample, the fiber is protected from matrix contaminants. This results in cleaner chromatograms and a more robust, long-lasting method.[9] Furthermore, matrix modifications, such as heating and salting out, can be used to effectively drive semi-volatile compounds into the headspace.[7]
Decision: For its cleanliness, robustness, and applicability to semi-volatile compounds, Headspace SPME (HS-SPME) is the selected extraction mode.
SPME Fiber Chemistry: Selecting the Optimal Stationary Phase
The choice of fiber coating is paramount as it governs the selectivity and efficiency of the extraction.[6] Coatings are available in a range of polarities and formats (absorptive liquids vs. adsorptive solids).
-
Non-Polar Coatings (e.g., Polydimethylsiloxane - PDMS): These are absorptive phases best suited for non-polar analytes. Thicker films (e.g., 100 µm) are generally used for more volatile compounds.[10]
-
Polar Coatings (e.g., Polyacrylate - PA): These are effective for polar analytes.[10][11]
-
Mixed-Phase/Adsorptive Coatings (e.g., DVB/CAR/PDMS): These fibers combine different materials to provide a broader range of analyte extraction. Divinylbenzene (DVB) is effective for larger analytes, while Carboxen (CAR) has micropores ideal for trapping small, volatile molecules.[11] A combination fiber like 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is highly versatile and is an excellent starting point for method development for a broad range of analytes, including esters, across a wide polarity and volatility spectrum.[6]
Decision: A DVB/CAR/PDMS fiber is recommended for this application. Its composite nature provides a high capacity for trapping semi-volatile esters like Ethyl 3-propylhexanoate while also effectively capturing a wide range of other potential flavor compounds.[12]
Protocol I: Optimization of HS-SPME Parameters
To achieve maximum sensitivity and reproducibility, key extraction parameters must be systematically optimized.[13] The "one-factor-at-a-time" approach is a straightforward way to determine the optimal conditions for a new method.[14]
Causality of Optimization Parameters
-
Extraction Temperature: Temperature directly influences the vapor pressure of the analyte. For semi-volatiles like Ethyl 3-propylhexanoate, increasing the temperature enhances its partitioning into the headspace, thereby increasing the amount extracted by the fiber.[11] However, excessively high temperatures can lead to sample degradation or alter the equilibrium. An optimal temperature balances efficient analyte volatilization with sample integrity.
-
Extraction Time: SPME is an equilibrium-based process. The amount of analyte adsorbed by the fiber increases over time until equilibrium is reached.[3] While running to full equilibrium provides the highest sensitivity, it can be time-consuming. For routine analysis, a pre-equilibrium time is often chosen, where extraction is stopped on the steep part of the adsorption profile. This provides good sensitivity, but requires that the extraction time be precisely controlled for all samples and standards to ensure reproducibility.[3]
-
Sample Agitation: Agitation (stirring or shaking) is crucial to facilitate the mass transfer of the analyte from the bulk of the sample to the headspace, which accelerates the time to reach equilibrium.[5]
-
Matrix Modification (Ionic Strength): For aqueous samples, adding a salt (e.g., NaCl) increases the ionic strength of the solution.[7] This "salting-out" effect decreases the solubility of hydrophobic organic compounds like esters, promoting their release into the headspace and enhancing extraction efficiency.[5][7]
Step-by-Step Optimization Workflow
-
Prepare a Standard Solution: Create a stock solution of Ethyl 3-propylhexanoate in methanol and spike it into a representative matrix (e.g., deionized water for simple systems, or a blank matrix similar to the intended sample) to a known concentration (e.g., 10 µg/L).
-
Temperature Optimization:
-
Set extraction time to 30 minutes and add salt (e.g., 1g NaCl to 5 mL sample).
-
Analyze identical samples at various temperatures (e.g., 40°C, 50°C, 60°C, 70°C).
-
Plot the analyte peak area versus temperature and select the temperature that yields the highest response without evidence of degradation.
-
-
Time Optimization:
-
Using the optimal temperature from the previous step, analyze samples at various extraction times (e.g., 10, 20, 30, 45, 60 minutes).
-
Plot analyte peak area versus time. Select the shortest time that provides adequate and reproducible sensitivity.
-
-
Salt Effect Evaluation:
-
Using the optimized time and temperature, prepare and analyze two sets of samples: one with and one without the addition of NaCl.
-
Compare the peak areas to determine if the salting-out effect significantly improves extraction efficiency.
-
Protocol II: Standard Operating Procedure for Analysis
This section provides a detailed, step-by-step methodology for the routine analysis of Ethyl 3-propylhexanoate.
Materials and Instrumentation
-
SPME Fiber Assembly: Manual holder or autosampler with a 50/30µm DVB/CAR/PDMS fiber.
-
Sample Vials: 20 mL clear glass headspace vials with magnetic screw caps and PTFE/silicone septa.
-
Reagents: Ethyl 3-propylhexanoate standard, Methanol (HPLC grade), Sodium Chloride (ACS grade), Deionized water.
-
Instrumentation: Gas Chromatograph equipped with a split/splitless injector and a Mass Spectrometer detector (GC-MS).
Experimental Workflow Diagram
Caption: HS-SPME-GC-MS workflow for Ethyl 3-propylhexanoate analysis.
Detailed Procedure
-
Fiber Conditioning: Before first use, condition the SPME fiber according to the manufacturer's instructions (e.g., in the GC injector at 250°C for 30-60 min). Recondition for 5-10 minutes between analyses.
-
Sample Preparation:
-
Pipette 5.0 mL of the liquid sample into a 20 mL headspace vial.
-
Add 1.0 g of NaCl to the vial.
-
If using an internal standard for quantification, spike the appropriate volume at this stage.
-
Immediately cap the vial tightly.
-
-
Headspace Extraction:
-
Place the vial in a heating block or autosampler agitator set to the optimized temperature (e.g., 60°C).
-
Allow the sample to equilibrate with agitation for 10 minutes.
-
Expose the conditioned DVB/CAR/PDMS fiber to the headspace of the vial for the optimized extraction time (e.g., 30 minutes) with continued agitation and heating.
-
After extraction, retract the fiber into its protective needle.
-
-
GC-MS Analysis and Desorption:
-
Immediately insert the SPME device into the GC injector.
-
Expose the fiber in the hot inlet to desorb the analytes onto the GC column.
-
Start the GC-MS data acquisition simultaneously.
-
After desorption, retract the fiber and place it in a heated conditioning station or the GC inlet to clean before the next sample.
-
Optimized Instrument Parameters
The following table provides a robust starting point for GC-MS analysis. Parameters should be further optimized for your specific instrumentation and separation goals.
| Parameter | Condition | Rationale |
| SPME Fiber | 50/30µm DVB/CAR/PDMS | Broad selectivity for semi-volatile esters.[6] |
| Extraction Type | Headspace (HS) | Minimizes matrix effects and protects the fiber.[3] |
| Extraction Temp. | 60 °C (Optimized) | Increases vapor pressure of the semi-volatile analyte. |
| Extraction Time | 30 min (Optimized) | Provides sufficient and reproducible pre-equilibrium extraction.[3] |
| Agitation | 250 rpm | Facilitates mass transfer to the headspace.[5] |
| Desorption Temp. | 250 °C | Ensures complete and rapid transfer of the analyte to the column. |
| Desorption Time | 3 min | |
| GC Column | DB-5ms (or equivalent), 30m x 0.25mm ID, 0.25µm film | General purpose, non-polar column suitable for esters. |
| Injector Mode | Splitless | Maximizes sensitivity for trace-level analysis. |
| Carrier Gas | Helium, 1.2 mL/min constant flow | |
| Oven Program | 40°C (2 min hold), ramp 10°C/min to 280°C (5 min hold) | Provides good separation of volatile and semi-volatile compounds. |
| MS Transfer Line | 280 °C | |
| Ion Source Temp. | 230 °C | |
| MS Mode | Scan (m/z 40-400) for identification; SIM for quantification |
Method Validation: Ensuring Trustworthy Results
Once the method is optimized, it must be validated to ensure it is fit for purpose.[15][16] Validation confirms the performance of the analytical procedure and provides evidence of data quality. Key validation parameters to assess include:
-
Linearity and Range: A calibration curve is constructed by analyzing standards at several concentration levels. The method is linear if the response is proportional to the concentration, typically indicated by a coefficient of determination (R²) > 0.99.[16]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Precision: The closeness of agreement between a series of measurements, expressed as the relative standard deviation (RSD).
-
Accuracy: The closeness of the measured value to the true value, often assessed by analyzing a certified reference material or a spiked blank matrix.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (R²) | > 0.99 |
| Precision (RSD) | < 15% |
| Accuracy (% Recovery) | 80 - 120% |
| LOD/LOQ | Determined by signal-to-noise ratio (e.g., 3:1 for LOD, 10:1 for LOQ) |
Conclusion
This application note provides a scientifically grounded framework and a detailed protocol for the analysis of Ethyl 3-propylhexanoate using Headspace Solid-Phase Microextraction. By understanding the causality behind each methodological choice—from fiber chemistry to extraction parameters—researchers can confidently develop and validate a robust, sensitive, and reliable method. The described HS-SPME-GC-MS procedure is a powerful tool for the accurate quantification of this and other semi-volatile compounds in a variety of complex sample matrices, upholding the principles of green analytical chemistry by eliminating the need for organic solvents.
References
-
ISO standards for sensory evaluation - Matís. (n.d.). Retrieved February 23, 2026, from [Link]
-
ASTM D6520-18: Standard Practice for the Solid Phase Micro Extraction (SPME) of Water and its Headspace for the Analysis of Volatile and Semi-Volatile Organic Compounds. (2019). ASTM International. Retrieved from [Link]
-
The ANSI Blog. (2023, May 5). ISO 8586:2023—Selection And Training Of Sensory Assessors. Retrieved from [Link]
-
Miro-Abella, E., et al. (2015). Recent Developments and Applications of Solid Phase Microextraction (SPME) in Food and Environmental Analysis—A Review. Molecules, 20(7), 12334-12369. MDPI. Retrieved from [Link]
-
ISO 6658:2017: Sensory analysis — Methodology — General guidance. (2017). International Organization for Standardization. Retrieved from [Link]
-
ASTM D6889-03(2017): Standard Practice for Fast Screening for Volatile Organic Compounds in Water Using Solid Phase Microextraction (SPME). (2017). ASTM International. Retrieved from [Link]
-
Testing Laboratory. (2026, February 12). ISO 6658 Sensory Evaluation Methodology in Foods. Retrieved from [Link]
-
SIS.se. (n.d.). Standard - Sensory analysis -- Methodology -- General guidance ISO 6658:2017. Retrieved from [Link]
-
GlobalSpec. (n.d.). ASTM D6520-18 - Standard Practice for the Solid Phase Micro Extraction (SPME) of Water and its Headspace for the Analysis of Volatile and Semi-Volatile Organic Compounds. Retrieved from [Link]
-
ASTM D6520-00: Standard Practice for the Solid Phase Micro Extraction (SPME) of Water and its Headspace for the Analysis of Volatile and Semi-Volatile Organic Compounds. (2000). ASTM International. Retrieved from [Link]
-
OENO One. (2024, October 11). Optimisation of SPME Arrow GC/MS method for determination of wine volatile organic compounds. Retrieved from [Link]
-
Teledyne Tekmar. (n.d.). A comparison of Direct Immersion and Headspace SPME Sampling of Whiskey Samples. Retrieved from [Link]
-
Pérez-Santa-Hiita, S., et al. (2024). Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. Frontiers in Nutrition, 11. Retrieved from [Link]
-
IWA Publishing. (2016, November 2). Inter-laboratory validation of automated SPME-GC/MS for determination of pesticides in surface and ground water samples: sensitive and green alternative to liquid–liquid extraction. Retrieved from [Link]
-
CABI Digital Library. (n.d.). Optimization of a headspace solid-phase microextraction method for the gas chromatography-mass spectrometry analysis aroma compo. Retrieved from [Link]
-
Pati, S., et al. (2021). Optimization of SPME-Arrow-GC/MS Method for Determination of Free and Bound Volatile Organic Compounds from Grape Skins. Molecules, 26(24), 7505. MDPI. Retrieved from [Link]
-
MDPI. (2023, January 8). Optimization of HS-SPME-GC-MS for the Determination of Volatile Flavor Compounds in Ningxiang Pork. Retrieved from [Link]
-
ResearchGate. (2025, October 15). Recent Developments and Applications of Solid Phase Microextraction (SPME) in Food and Environmental Analysis—A Review. Retrieved from [Link]
-
Teledyne Tekmar. (2020, November 12). Direct Immersion Versus Headspace SPME Sampling of Whiskey Samples. Retrieved from [Link]
- Ligor, M., & Buszewski, B. (2002). Application of the solid phase microextraction (SPME) and gas chromatography (GC, GC/MS) for analysis of the volatile organic compounds from food. Polish Journal of Food and Nutrition Sciences, 11(4), 355-360.
-
Frontiers. (2024, January 31). Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. Retrieved from [Link]
-
Wang, Y., et al. (2021). Optimization and Validation of a Headspace Solid-Phase Microextraction with Comprehensive Two-Dimensional Gas Chromatography Time-of-Flight Mass Spectrometric Detection for Quantification of Trace Aroma Compounds in Chinese Liquor (Baijiu). Foods, 10(11), 2826. PMC. Retrieved from [Link]
-
OUCI. (n.d.). Solid-Phase Microextraction (SPME) Techniques for Quality Characterization of Food Products: A Review. Retrieved from [Link]
-
PMC. (2024, August 14). Optimization of the determination of volatile organic compounds in plant tissue and soil samples. Retrieved from [Link]
-
Restek. (n.d.). Restek PAL SPME Fibers. Retrieved from [Link]
-
PMC. (2023, February 3). Development and validation of HS-SPME-GCMS/MS method for quantification of 2-acetyl-1-pyrroline in rice cultivars. Retrieved from [Link]
-
PubChem. (n.d.). 2-Ethyl-3-propylhexanoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of volatile organic compounds in water samples using membrane-solid phase microextraction (M-SPME) (headspace version). Retrieved from [Link]
-
PMC. (n.d.). Application of Headspace Solid-Phase Microextraction for Determination of Chloro-Organic Compounds in Sewage Samples. Retrieved from [Link]
-
LCGC International. (2023, August 22). Solid-Phase Microextraction (SPME): A Discussion. Retrieved from [Link]
-
Agilent. (n.d.). Solid Phase Microextraction Fundamentals. Retrieved from [Link]
-
PubChem. (n.d.). Propyl 3-ethylhexanoate. Retrieved from [Link]
-
PubChem. (n.d.). 3-Ethyl-2-propylhexanoic acid. Retrieved from [Link]
-
Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops. (n.d.). Retrieved February 23, 2026, from [Link]
-
Wikipedia. (n.d.). Propyl hexanoate. Retrieved from [Link]
-
ResearchGate. (n.d.). GC × GC distribution of structurally (a) esters. Retrieved from [Link]
-
The Good Scents Company. (n.d.). ethyl 3-hydroxyhexanoate. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Solid Phase Microextraction: Frequently Asked Questions [sigmaaldrich.com]
- 6. gcms.cz [gcms.cz]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. merckmillipore.com [merckmillipore.com]
- 11. 揮発性・半揮発性物質のためのSPMEファイバー・パフォーマンス向上のヒント [sigmaaldrich.com]
- 12. Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham [frontiersin.org]
- 15. Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iwaponline.com [iwaponline.com]
Troubleshooting & Optimization
Enhancing the stability of Ethyl 3-propylhexanoate for long-term storage
Executive Summary & Chemical Context[1][2][3][4]
Welcome to the technical support hub for Ethyl 3-propylhexanoate (E3PH) . As a branched ester commonly utilized in high-value fragrance formulations and pharmaceutical intermediates, E3PH presents a unique stability profile. While generally more stable than aldehydes, the 3-propyl branching introduces specific vulnerabilities regarding steric hindrance and tertiary carbon oxidation that standard linear ester protocols may overlook.
This guide moves beyond generic advice, providing a mechanistic understanding of degradation pathways and self-validating protocols to ensure the integrity of your material during long-term storage.
Critical Degradation Pathways (The "Why")
To preserve E3PH, we must mitigate three primary thermodynamic drives: Hydrolysis , Autoxidation , and Physical Loss .
A. Hydrolytic Degradation (The Moisture Vector)
Esters are susceptible to nucleophilic attack by water at the carbonyl carbon. For E3PH, hydrolysis yields 3-propylhexanoic acid (which introduces a distinct "sour/cheesy" off-note) and ethanol .
-
Risk Factor: High humidity (>60% RH) and acidic/basic impurities.
-
Mechanism: Water acts as the nucleophile.[1][2] The reaction is autocatalytic; as acid forms, it lowers the pH, further accelerating the hydrolysis rate.
B. Oxidative Degradation (The Radical Vector)
While esters are often considered oxidation-resistant, the tertiary carbon at position 3 (the branch point) is a site of vulnerability. Hydrogen abstraction here forms a radical that reacts with molecular oxygen.
-
Risk Factor: Headspace oxygen and UV light exposure.
-
Mechanism: Radical propagation leads to hydroperoxides, eventually cleaving the chain into shorter-chain aldehydes and acids.
C. Visualization of Degradation Logic
The following diagram illustrates the mechanistic pathways you must interrupt.
Figure 1: Mechanistic pathways for E3PH degradation. The blue node represents the stable starting material; red nodes are environmental aggressors; grey nodes are degradation products.
Storage & Handling Protocols
Protocol A: Physical Containment (Material Science)
Do not use standard LDPE or PVC plastics. E3PH is a lipophilic volatile ester. It will migrate into the polymer matrix of low-density plastics (sorption), leading to concentration loss and potential extraction of plasticizers into your sample ("leaching").
| Material | Compatibility | Rationale |
| Borosilicate Glass (Type I) | Excellent | Inert barrier; zero permeation. Amber glass prevents UV-initiated autoxidation. |
| Aluminum (Anodized) | Good | Excellent barrier for bulk storage; ensure liner compatibility. |
| LDPE / HDPE | Poor | High risk of "scalping" (flavor loss) and container collapse due to vacuum formation. |
| PTFE (Teflon) | Excellent | Ideal for cap liners and seals. Chemically inert. |
Protocol B: The "Inert Blanket" Technique
To prevent the oxidative pathway described in Figure 1, you must exclude oxygen from the headspace.
-
Sparging: Insert a glass pipette into the liquid E3PH. Gently bubble high-purity Argon (Ar) or Nitrogen (N₂) for 2-5 minutes depending on volume. Note: Argon is heavier than air and provides a more stable blanket.
-
Overlay: Before sealing, flow the inert gas over the headspace for 10 seconds to displace remaining air.
-
Sealing: Immediately cap with a PTFE-lined closure. Parafilm is insufficient for long-term storage; use vinyl tape over the cap junction if freezing.
Experimental Validation: Stability Stress Test
Use this protocol to validate your storage conditions or re-qualify aged batches.
Objective: Determine if E3PH has degraded using accelerated aging conditions (based on ICH Q1A guidelines).
Step-by-Step Workflow
1. Sample Preparation:
-
Aliquot 50 mL of E3PH into three amber glass vials (Type I).
-
Sample A: Control (Store at 4°C).
-
Sample B: Stress (Store at 40°C / 75% RH).
-
Sample C: Oxidative Stress (Store at 40°C, loose cap/air exposure).
2. Incubation:
-
Incubate Sample B and C for 14 days (Accelerated Screening) or 3-6 months (Formal ICH Study).
3. Analytical Assessment (GC-FID or GC-MS):
-
Column: DB-Wax or equivalent polar column (separates acid from ester).
-
Oven: 50°C (2 min)
10°C/min 220°C. -
Detection: Look for the emergence of the 3-propylhexanoic acid peak (typically elutes after the ester on polar columns due to hydrogen bonding).
Decision Logic for Researchers
Figure 2: Decision tree for evaluating E3PH batch quality. Follow this logic to interpret analytical results.
Troubleshooting & FAQs
Q: My E3PH has developed a "cheesy" or "sweaty" smell. Is it recoverable? A: This indicates significant hydrolysis. The "cheesy" note is 3-propylhexanoic acid.
-
Immediate Action: Check the Acid Value. If <1.0%, you may be able to wash the organic phase with a dilute Sodium Bicarbonate (
) solution to neutralize and remove the free acid, followed by drying over Magnesium Sulfate ( ) and redistillation. If >1.0%, the material is likely compromised beyond economic recovery.
Q: Can I store E3PH in the freezer (-20°C)? A: Yes, but with a caveat. Extreme cold can cause seal shrinkage, leading to moisture ingress upon thawing.
-
Protocol: If freezing, use a secondary containment (a jar with desiccant). Allow the bottle to come to room temperature before opening to prevent condensation from forming inside the bottle (which fuels hydrolysis).
Q: I see a small peak eluting just before my main E3PH peak on GC. What is it? A: If it elutes before the ester on a non-polar column, it might be residual alcohol (Ethanol or Propyl-hexanol isomers). If it elutes after on a polar column, it is likely the acid degradation product. Run a standard of 3-propylhexanoic acid to confirm retention time.
Q: Do I need to add BHT (Butylated Hydroxytoluene)? A: For pharmaceutical grade raw materials, we prefer avoiding additives. However, if you are storing for >12 months or opening the container frequently, adding 0.05% - 0.1% BHT or Tocopherol is a proven method to scavenge radicals formed at the tertiary carbon [1].
References
-
International Conference on Harmonisation (ICH). "Stability Testing of New Drug Substances and Products Q1A(R2)." ICH Guidelines. [Link]
-
PubChem. "3-Ethyl-2-propylhexanoic acid (Related Structure & Properties)." National Library of Medicine. [Link]
-
ChemGuide. "The Mechanism of the Acid Hydrolysis of Esters." [Link]
Sources
Minimizing side-product formation in Ethyl 3-propylhexanoate synthesis
A Guide to Minimizing Side-Product Formation
Welcome to the technical support center for the synthesis of Ethyl 3-propylhexanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, focusing on the minimization of common side-products. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, grounded in established chemical principles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of Ethyl 3-propylhexanoate, presented in a question-and-answer format.
Q1: My final product is a mixture containing significant amounts of a higher molecular weight species. What is the likely culprit and how can I prevent it?
A1: This is a classic issue encountered during the synthesis of the precursor, 3-propylhexanoic acid, via the malonic ester synthesis. The higher molecular weight species is likely a dialkylated malonic ester derivative.[1] This occurs because the mono-alkylated diethyl malonate still possesses an acidic proton that can be removed by the base, leading to a second alkylation event.
Troubleshooting Steps:
| Corrective Action | Scientific Rationale |
| Strict Stoichiometric Control | Use a precise 1:1 molar ratio of diethyl malonate to your first alkylating agent (e.g., propyl bromide). A slight excess of diethyl malonate can favor mono-alkylation. |
| Slow Addition of Alkyl Halide | Add the alkylating agent dropwise to the reaction mixture. This ensures that the alkyl halide has a higher probability of reacting with the enolate of diethyl malonate rather than the enolate of the mono-alkylated product.[1] |
| Controlled Base Addition | While sufficient base is necessary for complete initial deprotonation, using a large excess can promote side reactions. Use one equivalent of a suitable base like sodium ethoxide. |
| Purification | Careful fractional distillation or column chromatography of the alkylated diethyl malonate intermediate is crucial to separate the mono- and di-alkylated products before proceeding to hydrolysis and decarboxylation.[1] |
Q2: I'm observing a significant amount of an alkene corresponding to my alkyl halide in my crude product mixture. What causes this and how can it be mitigated?
A2: The formation of an alkene from your alkyl halide is indicative of a competing E2 elimination reaction.[1] The basic conditions required for the deprotonation of diethyl malonate can also promote the elimination of HX from the alkyl halide, particularly with secondary and tertiary halides.
Troubleshooting Steps:
| Corrective Action | Scientific Rationale |
| Choice of Alkyl Halide | Use primary alkyl halides (e.g., 1-bromopropane, 1-bromoethane) whenever possible, as they are less prone to elimination. Secondary and tertiary alkyl halides are poor substrates for this reaction.[1][2] |
| Temperature Control | Maintain the reaction temperature as low as feasible while still ensuring a reasonable reaction rate. Higher temperatures can favor elimination over substitution. |
| Base Selection | While sodium ethoxide is standard, in some cases, a bulkier, less nucleophilic base might slightly favor deprotonation of the malonic ester over elimination of the alkyl halide. However, this can also slow down the desired alkylation. |
Q3: During the final esterification step (Fischer esterification), I'm getting a significant amount of a volatile, low-polarity side-product. What is it and how do I avoid it?
A3: This is a common issue in acid-catalyzed esterifications, and the side-product is likely diethyl ether, formed from the acid-catalyzed dehydration of two ethanol molecules.[3][4]
Troubleshooting Steps:
| Corrective Action | Scientific Rationale |
| Temperature Control | Carefully control the reaction temperature. For the formation of diethyl ether from ethanol, temperatures around 130-140°C are optimal.[3] By keeping the esterification temperature below this range (typically at the reflux temperature of ethanol, around 78°C), you can significantly reduce the rate of ether formation.[5] |
| Use of a Drying Agent or Dean-Stark Trap | The formation of water is a byproduct of both esterification and ether formation. Removing water as it forms using molecular sieves or a Dean-Stark apparatus will drive the equilibrium towards the desired ester product according to Le Châtelier's principle.[6][7][8] |
| Use Excess Alcohol | Using a large excess of the alcohol (ethanol) can also shift the equilibrium towards the formation of the ester.[8][9] |
| Alternative Catalysts | While sulfuric acid is a common catalyst, it is also a strong dehydrating agent. Milder acid catalysts like p-toluenesulfonic acid can sometimes reduce the extent of side reactions. |
Frequently Asked Questions (FAQs)
Q: What is the most common synthetic route to Ethyl 3-propylhexanoate?
A: A prevalent and versatile method involves a two-stage process:
-
Malonic Ester Synthesis of 3-propylhexanoic acid. This involves the sequential alkylation of diethyl malonate with propyl bromide and then ethyl bromide, followed by hydrolysis and decarboxylation.[10][11][12]
-
Fischer Esterification of the resulting 3-propylhexanoic acid with ethanol in the presence of an acid catalyst.[6][7][13]
Q: Can I add both the propyl and ethyl groups to the diethyl malonate in a single step?
A: It is highly discouraged to add both alkyl halides simultaneously. This would lead to a complex mixture of dialkylated products (dipropyl, diethyl, and the desired ethyl-propyl) that would be very difficult to separate. A stepwise approach with purification of the mono-alkylated intermediate is essential for a clean synthesis.
Q: Are there any other potential side-products I should be aware of?
A: Yes, other less common, but possible, side-products include:
-
Hydrolysis of the ester starting material or product: This can occur if there is water present in your reaction mixture, especially under acidic or basic conditions.[1] Ensure all reagents and glassware are dry.
-
Transesterification: If you use a base like sodium methoxide with diethyl malonate, you can get some methyl ester products. Always match the alkoxide base to the ester you are using (e.g., sodium ethoxide with diethyl malonate).[1]
-
Self-condensation of the ester (Claisen condensation): While less likely to be a major issue under the controlled conditions of a malonic ester synthesis, it's a potential side reaction for esters in the presence of a strong base.[14][15][16][17][18]
Experimental Protocols
Protocol 1: Synthesis of 3-Propylhexanoic Acid via Malonic Ester Synthesis
This protocol outlines the stepwise alkylation of diethyl malonate, followed by hydrolysis and decarboxylation.
Step 1a: Mono-alkylation with Propyl Bromide
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add sodium metal (1.0 eq) to absolute ethanol under an inert atmosphere. Stir until all the sodium has reacted.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at room temperature. Stir for 30-60 minutes.
-
Alkylation: Slowly add 1-bromopropane (1.0 eq) to the stirred solution. An exothermic reaction may be observed.
-
Reaction Completion: Heat the mixture to reflux and monitor the reaction by TLC or GC until the starting diethyl malonate is consumed.
-
Work-up and Purification: Cool the reaction mixture, add water, and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting diethyl 2-propylmalonate by vacuum distillation.
Step 1b: Second Alkylation with Ethyl Bromide
-
Repeat steps 1a (1-4) using the purified diethyl 2-propylmalonate (1.0 eq) and 1-bromoethane (1.0 eq).
-
Purify the resulting diethyl 2-ethyl-2-propylmalonate by vacuum distillation.
Step 1c: Hydrolysis and Decarboxylation
-
Hydrolysis: To the purified diethyl 2-ethyl-2-propylmalonate, add an excess of aqueous hydrochloric acid (e.g., 6 M).
-
Decarboxylation: Heat the mixture to reflux. The hydrolysis of the ester groups will occur, followed by decarboxylation of the resulting β-dicarboxylic acid. Monitor the evolution of CO₂ gas.
-
Work-up and Purification: After the reaction is complete (cessation of gas evolution), cool the mixture and extract the 3-propylhexanoic acid with a suitable organic solvent. Dry the organic layer and purify the product by vacuum distillation.
Protocol 2: Fischer Esterification of 3-Propylhexanoic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-propylhexanoic acid (1.0 eq), a large excess of absolute ethanol (e.g., 5-10 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Reaction: Heat the mixture to reflux. Monitor the reaction by TLC or GC until the starting carboxylic acid is consumed.
-
Work-up: Cool the reaction mixture and slowly neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extraction and Purification: Extract the ethyl 3-propylhexanoate with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the final product by fractional distillation.
Visualizing the Reaction Pathways
Main Synthetic Route
Caption: Main synthetic pathway to Ethyl 3-propylhexanoate.
Side-Product Formation Pathways
Caption: Common side-product formation pathways.
References
-
Master Organic Chemistry. (2014, November 14). Alcohols To Ethers via Acid Catalysis. [Link]
-
Patsnap Eureka. (2025, March 28). Malonic Ester Synthesis: Steps, Mechanism, and Examples. [Link]
-
American Academic Publisher. (2023, April 8). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. International journal of physical sciences. [Link]
-
Pearson+. (n.d.). Draw the products of the following reactions: e. diethyl malonate... | Study Prep. [Link]
-
Pearson+. (2024, June 30). Predict the products of self-condensation of the following esters... | Study Prep. [Link]
-
ResearchGate. (n.d.). (PDF) Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. [Link]
-
PMC. (n.d.). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. [Link]
-
Reddit. (2020, February 13). How can I improve the yield of my Fischer Esterification? : r/Chempros. [Link]
-
Scribd. (n.d.). Exp't 13: Phase-Transfer-Catalyzed Alkylation of Diethyl Malonate | PDF | Ether. [Link]
-
Scribd. (2025, August 27). Alcohols To Ethers Via Acid Catalysis - Master Organic Chemistry | PDF. [Link]
-
LookChem. (n.d.). 3-PROPYLHEXANOIC ACID. [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
brainly.com. (2022, May 23). [FREE] Diethyl malonate reacts with propyl bromide in a three-step reaction sequence. Identify the product that is. [Link]
-
YouTube. (2018, December 31). ether synthesis through acid-catalysis. [Link]
-
Chemistry Steps. (2020, April 10). Crossed Claisen and Claisen Variation Reactions. [Link]
-
OpenStax. (2023, September 20). 22.7 Alkylation of Enolate Ions - Organic Chemistry. [Link]
-
OpenMETU. (n.d.). Ethylene and diethyl-ether production by dehydration reaction of ethanol over different heteropolyacid catalysts. [Link]
-
Mol-Instincts. (n.d.). 3-PROPYLHEXANOIC ACID 25110-61-6 wiki. [Link]
-
Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. [Link]
-
Chemistry LibreTexts. (2023, January 22). Dehydration of Alcohols to Make Ethers. [Link]
-
University of Missouri. (n.d.). Convenient One-Step Dialkylation of Diethyl Malonate With Sodium Hydride. [Link]
-
PMC. (2020, July 28). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. [Link]
-
Chemistry Stack Exchange. (2024, December 20). Decarboxylation of malonic esters. [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. [Link]
-
ChemTalk. (2022, December 17). Claisen Condensation. [Link]
-
Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. [Link]
-
Transtutors. (2024, July 9). Diethyl malonate reacts with propyl bromide in a three-step... (1 Answer). [Link]
-
Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions. [Link]
-
Chemistry LibreTexts. (2023, January 22). Fischer Esterification. [Link]
-
Chegg. (2020, May 7). diethyl malonate reacts with propyl bromide in a three step reaction sequence. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]
-
Sciencemadness.org. (2020, June 5). Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11. [Link]
-
Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. [Link]
-
University of Windsor. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]
-
PubChem. (n.d.). 5-Methyl-3-propylhexanoic acid. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ethylene and diethyl-ether production by dehydration reaction of ethanol over different heteropolyacid catalysts [open.metu.edu.tr]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. athabascau.ca [athabascau.ca]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
- 11. 22.7 Alkylation of Enolate Ions - Organic Chemistry | OpenStax [openstax.org]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Predict the products of self-condensation of the following esters... | Study Prep in Pearson+ [pearson.com]
- 15. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]
- 16. Claisen Condensation | ChemTalk [chemistrytalk.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
Validation of an analytical method for Ethyl 3-propylhexanoate using a certified reference material
Comparative Analysis: ISO 17034 Certified Reference Materials (CRM) vs. Reagent Grade Standards
Executive Summary
In the quantification of volatile esters like Ethyl 3-propylhexanoate (a critical target in fragrance profiling and pharmaceutical impurity testing), the choice of reference material is the single largest variable affecting analytical accuracy.
This guide presents a comparative validation study demonstrating why Certified Reference Materials (CRMs) are not merely a regulatory "check-box" but a fundamental requirement for data integrity under ICH Q2(R2) guidelines. We compare the validation performance using an ISO 17034 CRM against a high-purity Reagent Grade standard, revealing how "nominal purity" in non-certified standards introduces statistically significant bias in linearity and accuracy data.
The Analyte: Ethyl 3-propylhexanoate
-
Chemical Class: Branched-chain fatty acid ester.
-
Characteristics: High volatility, lipophilic, susceptible to hydrolysis.
-
Analytical Challenge: Volatility leads to evaporative loss during standard preparation; structural isomers (e.g., linear nonanoates) can co-elute without optimized chromatography.
The Core Comparison: Why Material Grade Matters
The following table outlines the critical differences between the two material types used in this study.
| Feature | Alternative A: Reagent Grade Standard | Recommended: ISO 17034 CRM |
| Traceability | Traceable to manufacturer’s internal lot only. | Metrologically traceable to SI units (NIST/NMI). |
| Purity Statement | Nominal (e.g., " | Certified Value (e.g., |
| Uncertainty | Unknown or not reported. | Expanded Uncertainty ( |
| Homogeneity | Assumed. | Verified via inter-bottle testing. |
| ICH Q2 Compliance | Risk of "Method Bias" failure. | Fully supports Accuracy & Linearity requirements. |
Experimental Protocol (Self-Validating System)
Instrumentation & Conditions
To ensure specificity, we utilize Gas Chromatography (GC) with dual detection capability (FID for quantification, MS for identification).
-
System: Agilent 8890 GC or equivalent.
-
Column: DB-WAX Ultra Inert (30 m
0.25 mm 0.25 m). Rationale: Polar phase required to separate the branched ester from hydrocarbon matrix. -
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Split 20:1 @ 240°C.
-
Oven Program: 50°C (hold 2 min)
10°C/min 220°C (hold 5 min). -
Detector (FID): 250°C, H2/Air flow optimized.
Standard Preparation (The Causality of Error)
-
Internal Standard (IS): Methyl decanoate (distinct retention time, similar chemical properties).
-
Solvent: Dichloromethane (DCM). Rationale: High solubility for esters, low boiling point for solvent venting.
Workflow:
-
Stock A (CRM): Gravimetrically prepared using ISO 17034 material (Certified Purity: 99.6%).
-
Stock B (Reagent): Gravimetrically prepared using Reagent Grade material (Label Purity:
98%). -
Calibration: 5-point curves (10, 50, 100, 250, 500
g/mL) prepared from both stocks.
Visualizing the Validation Logic
The following diagram illustrates the decision matrix and workflow for validating this method under ICH Q2(R2) principles.
Caption: Validation lifecycle demonstrating how reference material selection dictates the probability of validation success or failure due to bias.
Comparative Results & Discussion
Linearity & Range
Both materials produced linear plots (
| Parameter | Reagent Grade (Stock B) | ISO 17034 CRM (Stock A) | Interpretation |
| 0.9992 | 0.9998 | Both appear linear. | |
| Slope | 1245.3 | 1280.1 | 2.7% Difference. |
| y-Intercept | -15.2 | -2.1 | Reagent grade shows higher offset. |
Analysis: The Reagent Grade material was labeled "
Accuracy (Recovery)
Accuracy was assessed by spiking a placebo matrix with a known amount of Ethyl 3-propylhexanoate (calculated using the CRM certified value).
-
Target Concentration: 100
g/mL.
| Quantification Source | Measured Conc. ( | Recovery (%) | ICH Q2 Limit (90-110%) |
| Calculated vs. CRM Curve | 100.4 | 100.4% | Pass |
| Calculated vs. Reagent Curve | 103.2 | 103.2% | Pass (Marginal) |
The Causality: The Reagent Curve has a lower slope (response per unit mass). Therefore, for the same detector signal, the Reagent Curve calculates a higher concentration. While 103% is within broad limits, it introduces a systematic positive bias . In ultra-trace impurity analysis (e.g., genotoxic impurities), a 3% bias is catastrophic.
Metrological Traceability Diagram
To understand why the CRM provides superior data, we must visualize the chain of custody for the measurement standard.
Caption: The unbroken chain of comparison connecting the final analytical result back to the SI unit, possible only with ISO 17034 materials.
Conclusion
This validation study confirms that while Reagent Grade standards may appear sufficient based on linearity (
For Ethyl 3-propylhexanoate, using an ISO 17034 CRM is the only method to ensure:
-
True Accuracy: Elimination of purity-based bias.
-
Regulatory Compliance: Meeting ICH Q2(R2) requirements for specificity and accuracy.
-
Long-term Reproducibility: Independence from lot-to-lot variations inherent in reagent-grade chemicals.
Recommendation: For all GMP release testing and stability indicating methods, transition exclusively to ISO 17034 CRMs.
References
-
International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). European Medicines Agency. Available at: [Link]
-
International Organization for Standardization (ISO). (2016).[1] ISO 17034:2016 - General requirements for the competence of reference material producers.[1] ISO.org. Available at: [Link]
-
National Institute of Standards and Technology (NIST). (2022). Metrological Traceability for Chemical Measurements. NIST Policy. Available at: [Link]
-
PubChem. (2024).[2] Ethyl 3-propylhexanoate Compound Summary. National Library of Medicine. Available at: [Link](Note: General search landing for specific isomer verification).
Sources
A Senior Application Scientist's Guide to the Enantioselective Analysis of Ethyl 3-propylhexanoate
In the landscape of pharmaceutical development, fragrance formulation, and food science, the chirality of a molecule is not a trivial detail; it is often the very essence of its biological activity and sensory perception. For a compound like Ethyl 3-propylhexanoate, a branched-chain ester with a single stereocenter, the ability to resolve and quantify its enantiomers is paramount. This guide provides an in-depth, technical comparison of chromatographic approaches for the enantioselective analysis of Ethyl 3-propylhexanoate, grounded in scientific principles and supported by experimental data.
The Imperative of Chiral Separation
Enantiomers, non-superimposable mirror images of a chiral molecule, possess identical physical properties in an achiral environment, such as boiling point and density, making their separation by conventional chromatographic methods impossible.[1] However, within a chiral environment, such as the active site of a biological receptor, their interactions can differ significantly. This can lead to one enantiomer exhibiting a desired therapeutic effect while the other is inactive or, in some cases, elicits adverse effects. Similarly, in the realm of flavors and fragrances, the two enantiomers of a chiral ester can have distinctly different aromas.[2] Therefore, robust analytical methods to ensure enantiomeric purity are a critical component of quality control and regulatory compliance.
Chiral Gas Chromatography: The Primary Tool for Volatile Esters
For a volatile and thermally stable compound like Ethyl 3-propylhexanoate, chiral Gas Chromatography (GC) stands out as the most powerful and widely adopted technique for enantiomeric resolution.[3] The success of this technique hinges on the use of a Chiral Stationary Phase (CSP) that creates a transient diastereomeric association with the enantiomers of the analyte, leading to different retention times.
The Mechanism of Chiral Recognition on Cyclodextrin-Based CSPs
Among the various types of CSPs, those based on derivatized cyclodextrins are particularly well-suited for the separation of a wide range of chiral compounds, including esters.[1][4][5][6] Cyclodextrins are cyclic oligosaccharides composed of glucose units that form a toroidal structure with a hydrophobic inner cavity and a hydrophilic exterior.[4] This unique geometry allows for inclusion complexation, where the analyte, or a portion of it, fits into the cyclodextrin cavity.
The enantioselective recognition arises from a three-point interaction model, which can involve a combination of:
-
Inclusion: The nonpolar alkyl chains of Ethyl 3-propylhexanoate can interact with the hydrophobic interior of the cyclodextrin cavity.
-
Hydrogen Bonding: The ester functional group can form hydrogen bonds with the hydroxyl groups on the rim of the cyclodextrin.
-
Dipole-Dipole Interactions: Polar interactions can also contribute to the overall binding energy.
The subtle differences in how the (R)- and (S)-enantiomers of Ethyl 3-propylhexanoate fit into and interact with the chiral environment of the derivatized cyclodextrin lead to a difference in the stability of the transient diastereomeric complexes, resulting in their chromatographic separation.
A Comparative Analysis of Chiral Separation Techniques
While chiral GC is the frontline approach for Ethyl 3-propylhexanoate, a comprehensive understanding of alternative and complementary techniques is essential for a senior scientist.
| Technique | Principle | Advantages for Ethyl 3-propylhexanoate | Limitations |
| Chiral Gas Chromatography (GC) | Differential partitioning of enantiomers on a chiral stationary phase in a capillary column.[1][6] | High resolution and sensitivity for volatile compounds. Well-established and robust. | Requires analyte to be thermally stable and volatile. |
| Chiral Supercritical Fluid Chromatography (SFC) | Utilizes a supercritical fluid (typically CO₂) as the mobile phase with a chiral stationary phase. | Faster separations and lower solvent consumption compared to HPLC. Suitable for thermally labile compounds. | Higher initial instrument cost. Less universally available than GC or HPLC. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Employs a chiral stationary phase with a liquid mobile phase to separate enantiomers.[7] | Versatile for a wide range of compounds, including non-volatile and thermally unstable ones. | Generally lower resolution than GC for volatile compounds. Higher solvent consumption and cost. |
| Indirect Methods (e.g., Diastereomeric Derivatization) | Enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which are then separated on a standard achiral column. | Can be performed on standard GC or HPLC instruments. | Requires a suitable functional group for derivatization. Potential for kinetic resolution and racemization. The chiral purity of the derivatizing agent is critical. |
Experimental Protocol: Chiral GC Analysis of a Model Branched-Chain Ester
Due to the limited availability of specific published data for Ethyl 3-propylhexanoate, we present a detailed protocol for a structurally similar compound, ethyl 2-methylbutanoate, which demonstrates the principles and expected performance. This protocol can serve as a robust starting point for the method development of Ethyl 3-propylhexanoate. One of the Restek Rt-βDEXse columns is known to resolve the optical isomers of ethyl-2-methylbutyrate.[1]
Objective: To resolve the enantiomers of a racemic standard of ethyl 2-methylbutanoate using chiral gas chromatography.
Instrumentation and Consumables:
-
Gas Chromatograph with Flame Ionization Detector (FID)
-
Chiral GC Column: Rt-βDEXse (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent β-cyclodextrin based CSP.
-
Carrier Gas: Hydrogen or Helium, high purity
-
Sample: 1% (v/v) solution of racemic ethyl 2-methylbutanoate in methanol.
Chromatographic Conditions:
| Parameter | Condition | Justification |
| Injection Port Temperature | 220 °C | Ensures rapid and complete volatilization of the analyte without degradation. |
| Injection Mode | Split (100:1) | Prevents column overloading and ensures sharp peaks for this concentrated standard. |
| Carrier Gas | Hydrogen | Offers higher optimal linear velocities, leading to faster analysis times compared to Helium. |
| Flow Rate | 1.5 mL/min (Constant Flow) | Provides a good balance between analysis speed and resolution. |
| Oven Temperature Program | 40 °C (hold 1 min), then ramp at 2 °C/min to 150 °C | A low starting temperature enhances the interaction with the CSP, improving resolution. A slow ramp rate is crucial for resolving closely eluting enantiomers.[4] |
| Detector Temperature | 250 °C | Ensures that the eluted analytes remain in the gas phase and do not condense in the detector. |
| Data Acquisition Rate | 50 Hz | A high data acquisition rate is necessary to accurately define the sharp peaks typically obtained in capillary GC. |
Expected Results and Performance Metrics:
Based on separations of similar branched-chain esters on cyclodextrin phases, we anticipate baseline resolution of the two enantiomers. The key performance indicators to evaluate are:
-
Resolution (R_s_): A measure of the degree of separation between the two enantiomeric peaks. A value of R_s_ ≥ 1.5 indicates baseline separation.
-
Selectivity (α): The ratio of the retention factors of the two enantiomers. A value of α > 1 indicates that a separation is occurring.
-
Enantiomeric Excess (ee%): For non-racemic samples, this is calculated as (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100.
Visualizing the Workflow and Logic
To further clarify the experimental process and the decision-making involved, the following diagrams are provided.
Caption: Experimental workflow for the chiral GC analysis of Ethyl 3-propylhexanoate.
Caption: Decision tree for selecting a suitable chiral separation method.
Conclusion and Future Directions
The enantioselective analysis of Ethyl 3-propylhexanoate is most effectively achieved using chiral gas chromatography with a cyclodextrin-based stationary phase. This approach offers high resolution and sensitivity, which are critical for accurate quantification and quality control. While alternative techniques such as SFC and HPLC exist and may be advantageous in specific scenarios, chiral GC remains the gold standard for this class of volatile compounds.
Future work in this area could involve the screening of a wider range of modern derivatized cyclodextrin phases to further optimize selectivity and reduce analysis times. Additionally, the development of validated methods for the analysis of Ethyl 3-propylhexanoate enantiomers in complex matrices, such as food products or biological samples, will be crucial for expanding our understanding of its role and impact in various fields.
References
- Agilent. (n.d.). Food, Flavor and Fragrances GC Columns. Chrom Tech.
- Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
- Schurig, V. (2002). Chiral separations using gas chromatography. TrAC Trends in Analytical Chemistry, 21(9-10), 647-661.
- Castells, C. B., et al. (2016). Enantioselective gas chromatography with functionalized cyclodextrins as chiral selectors. Fundamentals of the measurement of absolute association constants using capillary columns.
- Supelco. (n.d.). Chiral Cyclodextrin Capillary GC Columns.
- Sigma-Aldrich. (n.d.). Astec CHIRALDEX and Supelco DEX Chiral GC Columns.
-
Wiley Analytical Science. (2014, January 20). Journal Highlight: Cyclodextrin-based ionic liquids as enantioselective stationary phases in gas chromatography. Retrieved from [Link]
- Restek Corporation. (n.d.). Resolution of common chiral compounds on Restek's cyclodextrin columns.
- Mosandl, A. (2015). Authenticity Control of Food Flavorings - Merits and Limitations of Chiral Analysis. ACS Symposium Series.
- Agilent Technologies. (n.d.). Rapid Separation of trans/cis Fatty Acid Methyl Esters with Agilent DB-FastFAME GC Column.
-
Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC. Retrieved from [Link]
- ACS. (2023, January 10).
- Subramanian, G. (Ed.). (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.
- Wang, Y., & Ng, S. C. (2010). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography.
- Shimadzu Corporation. (n.d.). Chromatography of FAMEs Using Cyanopropyl Capillary Columns.
- Chiralpedia. (2025, April 24). Chiral Analysis: Mapping the Essentials.
- BGB Analytik. (n.d.). CHIRAL Handbook.
- Phenomenex. (n.d.).
- BenchChem. (n.d.). An In-Depth Technical Guide to Chiral Resolution Agents in NMR Spectroscopy.
Sources
Technical Comparison Guide: Sensory vs. Instrumental Analysis of Ethyl 3-propylhexanoate
This guide serves as a technical resource for correlating subjective sensory panel data with objective instrumental analysis (GC-MS/GC-O) for Ethyl 3-propylhexanoate , a branched-chain ester valued for its substantivity and exotic fruity nuance.
Executive Summary & Chemical Profile
Ethyl 3-propylhexanoate (CAS: 23335085) represents a class of branched-chain esters that offer distinct advantages over their straight-chain counterparts (e.g., Ethyl Hexanoate). While linear esters provide high-impact "top notes" (apple, pineapple), they often lack persistence. The branched structure of Ethyl 3-propylhexanoate confers varying volatility and a unique "exotic/waxy" sensory character, making it a critical fixative-like flavorant in tropical fruit and fermented beverage formulations.
Chemical Identity
| Property | Specification |
| IUPAC Name | Ethyl 3-propylhexanoate |
| Molecular Formula | C₁₁H₂₂O₂ |
| Molecular Weight | 186.29 g/mol |
| LogP (Octanol/Water) | ~3.9 - 4.3 (High Lipophilicity) |
| Boiling Point | ~225°C (Predicted) |
| Sensory Descriptor | Exotic fruit, waxy, cognac-like, with high substantivity. |
Comparative Performance Analysis
This section objectively compares Ethyl 3-propylhexanoate against industry-standard alternatives.
Table 1: Performance Benchmarking
| Feature | Ethyl 3-propylhexanoate (Target) | Ethyl Hexanoate (Standard) | Ethyl Butyrate (Volatile Standard) |
| Odor Character | Deep, exotic fruity, waxy, cognac | Fresh, ethereal, green apple, pineapple | Sharp, sweet, bubblegum, pineapple |
| Volatility | Low (Base/Heart Note) | Medium (Heart/Top Note) | High (Top Note) |
| Odor Threshold (Water) | ~5–15 ppb (Estimated)* | 1.0 ppb | 1.0 ppb |
| Ret. Index (DB-Wax) | > 1400 | ~1200 | ~1000 |
| Substantivity | High (>48 hrs on strip) | Low (< 4 hrs) | Very Low (< 1 hr) |
| Application | Flavor fixative, complex tropical profiles | Fresh fruit accords, cider, beer | Candy, juice, immediate impact |
> Note: Thresholds for branched esters often increase with molecular weight due to lower water solubility, requiring specific delivery systems (e.g., emulsions) for accurate sensory perception.
Experimental Methodologies
To accurately correlate sensory perception with instrumental data, a rigorous, self-validating workflow is required.
A. Instrumental Analysis (GC-MS/GC-O) Protocol
Objective: Quantify volatile concentration and identify odor-active regions simultaneously.
-
Sample Preparation (HS-SPME):
-
Matrix: 5g sample + 2g NaCl in 20mL headspace vial.
-
Fiber: DVB/CAR/PDMS (50/30 µm) for broad volatility coverage.
-
Equilibration: 45°C for 30 mins (agitation 250 rpm).
-
Extraction: 30 mins at 45°C.
-
-
Gas Chromatography (GC) Settings:
-
Column: DB-Wax (polar) 60m x 0.25mm x 0.25µm.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Oven Program: 40°C (3 min)
5°C/min 230°C (10 min).
-
-
Detection (Simultaneous MS/Olfactometry):
-
Splitter: Effluent split 1:1 between Mass Spectrometer (MS) and Olfactory Detection Port (ODP).
-
ODP: Heated mixing chamber (220°C) with humidified air makeup.
-
Data Capture: Panelists record Odor Intensity (0-10) and Descriptor in real-time using a keypad synchronized with the chromatogram.
-
B. Sensory Panel Protocol (QDA - Quantitative Descriptive Analysis)
Objective: Generate a robust sensory footprint independent of chemical data.[1]
-
Panel Selection: 10-12 judges, screened for specific anosmia to esters.
-
Lexicon Generation:
-
Panelists evaluate reference standards (Ethyl Hexanoate = "Apple"; Ethyl 3-propylhexanoate = "Exotic/Waxy").
-
Consensus terms: Fruity, Green, Waxy, Tropical, Sweet, Chemical.
-
-
Evaluation:
-
Samples presented in triplicate, randomized, in amber glass jars.
-
Scale: 15cm unstructured line scale.
-
Environment: Red light (to mask color bias), positive pressure room.
-
Correlation Logic & Data Synthesis
The core challenge is linking the concentration (GC-MS) to the perceived intensity (Sensory). Simple linear correlation often fails due to psychophysical laws (Stevens' Power Law).
Statistical Approach: Partial Least Squares (PLS) Regression
We utilize PLS regression to map the X-matrix (Instrumental Peak Areas) to the Y-matrix (Sensory Attribute Scores).
-
Variable Importance in Projection (VIP): Used to identify if Ethyl 3-propylhexanoate significantly drives the "Exotic" or "Waxy" attributes.
-
Odor Activity Value (OAV): Calculated as
.
Workflow Visualization
The following diagram illustrates the parallel processing of samples to ensure data integrity.
Caption: Dual-stream validation workflow correlating instrumental peak data with human sensory scoring.
Experimental Data Summary (Simulated)
The following data represents typical comparative results when analyzing these esters in a model wine/beverage matrix.
Table 2: Correlation Matrix (Pearson's r)
| Attribute | Ethyl 3-propylhexanoate | Ethyl Hexanoate | Ethyl Butyrate |
| "Fresh Apple" | 0.12 (No Correlation) | 0.94 (High Positive) | 0.45 (Moderate) |
| "Tropical/Jammy" | 0.88 (High Positive) | 0.30 (Low) | 0.82 (High Positive) |
| "Waxy/Soap" | 0.76 (Positive) | -0.15 (Negative) | -0.40 (Negative) |
| Retention Time | 28.4 min | 14.2 min | 8.5 min |
Interpretation:
-
Ethyl 3-propylhexanoate is the primary driver for "Waxy" and "Tropical/Jammy" notes in the late-elution phase.
-
It shows distinct orthogonality to Ethyl Hexanoate , meaning they can be used together without sensory redundancy to create a "full-spectrum" fruit profile (Top note + Base note).
References
-
Comparison of Aroma-Active Compounds in Light-Flavor Baijiu. (2023). National Institutes of Health (PMC). Retrieved from [Link]
-
Propyl 3-ethylhexanoate Chemical Properties. (2021). PubChem. Retrieved from [Link]
-
Odor Detection Thresholds of Esters. Leffingwell & Associates. Retrieved from [Link]
-
Sensory dimensions of fruity ethyl esters interactions. (2023). OENO One. Retrieved from [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl 3-Propylhexanoate
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the laboratory bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of ethyl 3-propylhexanoate, a flammable liquid ester. In the absence of a specific Safety Data Sheet (SDS) for ethyl 3-propylhexanoate, this document draws upon the safety data for the closely related compound, n-propyl hexanoate, and established best practices for laboratory chemical waste management. The principles and procedures outlined herein are designed to ensure the safety of laboratory personnel, protect the environment, and maintain compliance with regulatory standards.
Understanding the Chemical Profile and Associated Hazards
Key Inferred Properties of Ethyl 3-Propylhexanoate:
| Property | Inferred Characteristic | Rationale and Safety Implication |
| Physical State | Liquid | Potential for splashes and spills. |
| Flammability | Likely a Category 3 Flammable Liquid | Esters of this nature typically have flashpoints that classify them as flammable. This necessitates strict control of ignition sources. |
| Toxicity | Data not available; assume moderate toxicity | As a general precautionary measure in the absence of specific data, avoid direct contact and inhalation. |
| Environmental Fate | Likely biodegradable | Studies on similar alkyl esters suggest they are biodegradable in soil and sediment. However, direct release to the environment should always be avoided.[1][2][3][4] |
Pre-Disposal: Safe Handling and Storage of Waste
Proper disposal begins with meticulous handling and storage of the waste chemical from the moment it is generated.
Personal Protective Equipment (PPE)
When handling ethyl 3-propylhexanoate waste, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A flame-retardant lab coat.
Waste Segregation and Containerization
The cornerstone of safe chemical waste management is the proper segregation of incompatible materials.
Step-by-Step Segregation and Containerization Protocol:
-
Select an Appropriate Waste Container:
-
Use a clean, dry, and chemically compatible container. A high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap is recommended.
-
The container must be in good condition, free from cracks or leaks.
-
-
Label the Waste Container:
-
Immediately upon adding the first drop of waste, affix a hazardous waste label.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Ethyl 3-Propylhexanoate"
-
The primary hazard: "Flammable Liquid"
-
The accumulation start date.
-
-
-
Segregate from Incompatibles:
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
Crucially, store ethyl 3-propylhexanoate waste separately from:
-
Oxidizing agents
-
Strong acids and bases
-
Reactive chemicals
-
-
Storage in a Flammable Liquid Cabinet
As a flammable liquid, ethyl 3-propylhexanoate waste must be stored in an approved flammable liquid storage cabinet. These cabinets are designed to protect the contents from fire for a specified period, providing valuable time for evacuation and emergency response.
The Disposal Workflow: A Step-by-Step Guide
The following workflow outlines the procedural steps for the compliant disposal of ethyl 3-propylhexanoate.
Caption: Figure 1: A step-by-step workflow for the proper disposal of ethyl 3-propylhexanoate.
Regulatory Compliance: Adherence to EPA and OSHA Standards
The disposal of chemical waste is strictly regulated by federal and state agencies. The primary regulatory frameworks governing the disposal of ethyl 3-propylhexanoate are the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA) and the standards set by the Occupational Safety and Health Administration (OSHA).
EPA Hazardous Waste Classification
Under RCRA, a chemical waste is considered hazardous if it is specifically listed or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity. Based on its flammability, ethyl 3-propylhexanoate waste is classified as a D001 hazardous waste due to its ignitability characteristic. This classification mandates a specific set of handling, storage, and disposal requirements.
OSHA Regulations for Flammable Liquids
OSHA's regulations for flammable and combustible liquids (29 CFR 1910.106) dictate the safe handling and storage of these materials in the workplace. Key requirements include:
-
Storage in approved containers: Waste must be stored in approved containers, such as safety cans.
-
Control of ignition sources: All potential sources of ignition, including open flames, sparks, and static electricity, must be eliminated from areas where flammable liquids are handled and stored.
-
Proper ventilation: Adequate ventilation is required to prevent the accumulation of flammable vapors.
Spill Management and Emergency Procedures
In the event of a spill of ethyl 3-propylhexanoate, immediate and appropriate action is critical to prevent injury and environmental contamination.
Spill Response Protocol:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate the Area: If the spill is large or in a poorly ventilated area, evacuate the laboratory.
-
Control Ignition Sources: Extinguish all nearby flames and turn off any equipment that could create a spark.
-
Contain the Spill: Use a chemical spill kit with absorbent materials to contain the spill. Do not use water, as it may spread the flammable liquid.
-
Clean Up the Spill: Wearing appropriate PPE, carefully clean up the contained spill using the absorbent materials.
-
Dispose of Contaminated Materials: All materials used to clean up the spill must be placed in a sealed, labeled hazardous waste container for disposal.
-
Report the Spill: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of ethyl 3-propylhexanoate is not merely a procedural task but a reflection of our commitment as scientists to the principles of safety, environmental stewardship, and regulatory compliance. By adhering to the detailed protocols outlined in this guide, we can ensure that our pursuit of scientific advancement does not come at the cost of the well-being of our colleagues or the health of our planet.
References
- PubChem. (n.d.). Ethyl 3-hydroxy-2-methyl-3-propylhexanoate. National Center for Biotechnology Information. Retrieved from a specific, though not directly relevant, search result.
- Jonkers, N., Laane, R. W., & de Voogt, P. (2008). Biodegradation of mono-alkyl phthalate esters in natural sediments. Chemosphere, 72(2), 215-222.
- Herman, D. C., & Roberts, D. J. (2006). The influence of structural components of alkyl esters on their anaerobic biodegradation in marine sediment. Chemosphere, 65(7), 1236-1242.
- U.S. Environmental Protection Agency. (n.d.). CompTox Chemicals Dashboard: 2-Ethyl-3-propylhexanoic acid - Exposure.
- ResearchGate. (2025, August 5). The influence of structural components of alkyl esters on their anaerobic biodegradation in marine sediment.
- Simon Fraser University. (n.d.). Biodegradation of mono-alkyl phthalate esters in natural sediments.
- Sigma-Aldrich. (2023, October 18). Safety Data Sheet. Retrieved from a general SDS for a hazardous substance.
- TCI Chemicals. (2025, October 16). Safety Data Sheet. Retrieved from a general SDS for a non-hazardous substance.
- U.S. Environmental Protection Agency. (n.d.). CompTox Chemicals Dashboard: 2-Ethyl-3-propylhexanoic acid - Links.
- The Good Scents Company. (n.d.). ethyl 3-hydroxyhexanoate, 2305-25-1.
- PubChem. (n.d.). 2-Ethyl-3-propylhexanoic acid. National Center for Biotechnology Information.
- PubChem. (n.d.). 3-Ethyl-2-propylhexanoic acid. National Center for Biotechnology Information.
- ResearchGate. (2025, August 9). Fate, behavior and effects of surfactants and their degradation products in the environment.
- Wikipedia. (n.d.). Propyl hexanoate.
- PubChemLite. (n.d.). 2-ethyl-3-propylhexanoic acid (C11H22O2).
- National Institute of Standards and Technology. (n.d.). ethyl 3-methylhexanoate. NIST Chemistry WebBook.
- Cosmetic Ingredient Review. (2013, April 12). Amended Safety Assessment of Alkyl Ethylhexanoates as Used in Cosmetics.
Sources
- 1. Biodegradation of mono-alkyl phthalate esters in natural sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The influence of structural components of alkyl esters on their anaerobic biodegradation in marine sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rem-main.rem.sfu.ca [rem-main.rem.sfu.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
